molecular formula C15H22N2O B1675123 Levomilnacipran CAS No. 96847-54-0

Levomilnacipran

Katalognummer: B1675123
CAS-Nummer: 96847-54-0
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: GJJFMKBJSRMPLA-DZGCQCFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levomilnacipran is a member of acetamides.
This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI), although it is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake. This compound is the more active 1S,2R-enantiomer in the racemate [milnacipran]. Once administered, interconversion between this compound and its stereoisomer does not occur in humans. First approved by the FDA on July 25, 2013, this compound is used to treat major depressive disorder in adults. While this compound was previously investigated and proposed as a potential treatment for stroke in Europe, the EMA decided against this use.
This compound is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of this compound is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and is indicated for major depressive disorder and fibromyalgia and has 3 investigational indications. This drug has a black box warning from the FDA.
The (1S,2R)-isomer of milnacipran that is used for the treatment of MAJOR DEPRESSIVE DISORDER.
See also: Milnacipran (broader);  Milnacipran Hydrochloride (related);  this compound Hydrochloride (active moiety of).

Eigenschaften

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025167
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96847-54-0
Record name (1S,2R)-Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomilnacipran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of Levomilnacipran Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran, the (1S,2R)-enantiomer of milnacipran, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2] Its enhanced therapeutic activity compared to the racemic mixture has driven the development of various enantioselective synthetic strategies. This guide provides a comprehensive overview of the principal methods for the asymmetric synthesis of this compound hydrochloride, focusing on detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways. The three primary approaches discussed are:

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material, typically (R)-epichlorohydrin, to introduce the desired stereochemistry.

  • Asymmetric Synthesis: Establishing the key stereocenters through enantioselective reactions, such as asymmetric alkylation and diastereoselective cyclopropanation, starting from an achiral precursor like phenylacetic acid.

  • Chiral Resolution: Separating the desired (1S,2R)-enantiomer from a racemic mixture of milnacipran, commonly through the formation of diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis from Phenylacetonitrile and (R)-Epichlorohydrin

This widely employed industrial route leverages the chirality of (R)-epichlorohydrin to establish the stereochemistry of the final product. The synthesis proceeds through the formation of a key bicyclic lactone intermediate.

Synthetic Pathway

The overall synthetic workflow for the chiral pool synthesis is depicted below.

G A Phenylacetonitrile C Cyclopropane Derivative (cyano intermediate) A->C 1. NaNH2, Toluene B (R)-Epichlorohydrin B->C D (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Bicyclic Lactone) C->D 2. Hydrolysis & Intramolecular Cyclization E (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (Amide Alcohol) D->E 3. Diethylamine, AlCl3 F Intermediate (e.g., chloro or phthalimido derivative) E->F 4. Activation (e.g., Chlorination) G This compound F->G 5. Amination (e.g., Gabriel synthesis, Ammonolysis) H This compound HCl G->H 6. Salification (HCl)

Figure 1: Synthetic pathway from phenylacetonitrile.
Experimental Protocols

Step 1 & 2: Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Bicyclic Lactone)

This key intermediate is formed through the reaction of phenylacetonitrile with (R)-epichlorohydrin, followed by hydrolysis and intramolecular cyclization.[3]

  • Reaction: Phenylacetonitrile is reacted with (R)-epichlorohydrin in the presence of a strong base like sodium amide in a suitable solvent such as toluene.

  • Hydrolysis and Cyclization: The resulting cyclopropane derivative undergoes hydrolysis of the cyano group and subsequent intramolecular cyclization to yield the bicyclic lactone.[3]

  • Typical Yield: A yield of 67% with an enantiomeric excess of 96% has been reported for this transformation.[4]

Step 3: Synthesis of (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (Amide Alcohol)

The bicyclic lactone is opened with diethylamine to form the corresponding amide alcohol.[3]

  • Reaction: The bicyclic lactone is treated with diethylamine in the presence of a Lewis acid, such as aluminum trichloride, in a solvent like toluene.[5]

  • Procedure: Diethylamine is added dropwise to a cooled suspension of aluminum trichloride in toluene. The bicyclic lactone is then added, and the reaction mixture is stirred until completion.[5]

Step 4, 5, & 6: Conversion to this compound Hydrochloride

The amide alcohol is converted to this compound through a multi-step process involving activation of the hydroxyl group, introduction of the amino group, and final salt formation.[3]

  • Activation: The hydroxyl group of the amide alcohol is typically activated by converting it to a better leaving group, for example, through chlorination with a reagent like thionyl chloride.

  • Amination: The activated intermediate is then subjected to amination. Common methods include the Gabriel synthesis using potassium phthalimide followed by hydrazinolysis, or direct ammonolysis.[3]

  • Salification: The resulting this compound free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

  • Overall Yield: An overall yield of 25.5% from phenylacetonitrile to this compound hydrochloride has been reported for this route.[3]

Quantitative Data Summary
StepStarting Material(s)Key ReagentsProductReported YieldReported Enantiomeric Excess (ee)
1 & 2Phenylacetonitrile, (R)-EpichlorohydrinNaNH2, H2O/H+(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one67%[4]96%[4]
3(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-oneDiethylamine, AlCl3(1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide--
4-6(1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamideChlorination, Amination, HClThis compound Hydrochloride--
Overall Phenylacetonitrile - This compound Hydrochloride 25.5%[3] -

Asymmetric Synthesis from Phenylacetic Acid

This approach constructs the chiral centers of this compound through stereoselective reactions, starting from the achiral precursor phenylacetic acid.

Synthetic Pathway

The synthetic strategy commencing from phenylacetic acid is outlined below.

G A Phenylacetic Acid B (2S)-Phenylpent-4-enoic Acid A->B 1. Enantioselective Alkylation (e.g., Koga's base) C Chiral Propargylic Alcohol B->C 2. Weinreb Amide Formation, Alkynylation, Reduction D Cyclopropane Precursor C->D 3. Diastereoselective Cyclopropanation (e.g., Simmons-Smith) E This compound Intermediate D->E 4. Functional Group Manipulations F This compound E->F 5. Amidation & Amination G This compound HCl F->G 6. Salification (HCl)

Figure 2: Synthetic pathway from phenylacetic acid.
Experimental Protocols

Step 1: Enantioselective Alkylation of Phenylacetic Acid

The first stereocenter is established through the enantioselective alkylation of phenylacetic acid to produce (2S)-phenylpent-4-enoic acid.[4]

  • Reaction: This transformation can be achieved using a chiral auxiliary or a chiral base. One reported method employs Koga's base for the enantioselective direct alkylation.[4]

  • Reported Enantiomeric Excess: This procedure has been reported to yield (2S)-phenylpent-4-enoic acid with an 88% enantiomeric excess.[4]

Step 2 & 3: Formation of the Cyclopropane Ring

The second stereocenter is introduced during the diastereoselective cyclopropanation of a chiral precursor derived from (2S)-phenylpent-4-enoic acid.[6][7]

  • Intermediate Synthesis: (2S)-phenylpent-4-enoic acid is converted to a suitable intermediate for cyclopropanation, such as a chiral propargylic alcohol, through a series of steps including Weinreb amide formation, reaction with an alkynyl magnesium bromide, and subsequent reduction.[4]

  • Cyclopropanation: The cyclopropane ring is then formed via a diastereoselective cyclopropanation reaction, for which methods like the Simmons-Smith reaction can be employed.[4]

Step 4, 5, & 6: Conversion to this compound Hydrochloride

The cyclopropane intermediate undergoes further functional group manipulations to introduce the diethylamide and aminomethyl moieties, followed by salt formation.

  • Functional Group Conversion: This involves a sequence of reactions to convert the existing functional groups into the required carboxamide and primary amine.

  • Salification: The final step is the reaction with hydrochloric acid to produce this compound hydrochloride.

  • Overall Yield: A 14% overall yield for the synthesis of (-)-milnacipran hydrochloride has been reported using a sulfonamide-catalyzed enantioselective Simmons-Smith cyclopropanation as a key step.[4]

Quantitative Data Summary
StepStarting MaterialKey Reaction/ReagentsProductReported YieldReported Enantiomeric Excess (ee)
1Phenylacetic AcidEnantioselective Alkylation (Koga's base)(2S)-Phenylpent-4-enoic Acid-88%[4]
2 & 3(2S)-Phenylpent-4-enoic AcidDiastereoselective Cyclopropanation (Simmons-Smith)Cyclopropane Intermediate--
4-6Cyclopropane IntermediateFunctional Group Manipulations, Salification (HCl)This compound Hydrochloride--
Overall Phenylacetic Acid - This compound Hydrochloride 14%[4] -

Chiral Resolution of Racemic Milnacipran

This method involves the synthesis of racemic milnacipran followed by the separation of the desired (1S,2R)-enantiomer. The most common approach is through the formation of diastereomeric salts with a chiral resolving agent.

Resolution Workflow

The general workflow for the chiral resolution of racemic milnacipran is illustrated below.

G A Racemic Milnacipran C Mixture of Diastereomeric Salts A->C 1. Salt Formation B Chiral Resolving Agent (e.g., Tartaric Acid or Mandelic Acid derivative) B->C D Separated Diastereomeric Salt ((1S,2R)-Milnacipran salt) C->D 2. Fractional Crystallization E Other Diastereomeric Salt ((1R,2S)-Milnacipran salt) C->E F This compound (free base) D->F 3. Base Treatment G This compound HCl F->G 4. Salification (HCl)

Figure 3: Chiral resolution workflow.
Experimental Protocols

Step 1 & 2: Diastereomeric Salt Formation and Separation

Racemic milnacipran is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts, which are then separated based on differences in their solubility.[8]

  • Resolving Agents: Derivatives of tartaric acid and mandelic acid are commonly used as resolving agents.[8]

  • Procedure: Racemic milnacipran and the resolving agent are dissolved in a suitable solvent, such as a ketone or an alcohol. The mixture is allowed to crystallize, leading to the precipitation of the less soluble diastereomeric salt.[8]

  • Separation: The precipitated salt is separated by filtration. Recrystallization can be performed to enhance the optical purity.[8]

Step 3 & 4: Liberation of the Free Base and Salt Formation

The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound free base, which is then converted to the hydrochloride salt.[8]

  • Liberation of Free Base: The diastereomeric salt is suspended in a mixture of an organic solvent and water, and a base (e.g., sodium hydroxide) is added to neutralize the resolving agent and free the amine.

  • Salification: The isolated this compound free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final product.

Quantitative Data Summary
Resolving AgentSolvent(s)Diastereomeric Salt YieldOptical Purity (ee) of Recovered Enantiomer
D-di-p-methoxybenzoyl tartaric acidAcetone-water70.1%89.9% (after initial crystallization)[8]
D-di-p-methoxybenzoyl tartaric acidIsopropyl alcohol (for recrystallization)80.3% (recrystallization)96.7% (after recrystallization)[8]
D-resolving agents group T1Acetone-water80.1%98.5%[8]
D(-)-mandelic acidWater74%95-96%[8]

Conclusion

The enantioselective synthesis of this compound hydrochloride can be effectively achieved through several distinct strategies. The chiral pool synthesis starting from (R)-epichlorohydrin offers a robust and industrially viable route with good overall yields. Asymmetric synthesis from phenylacetic acid provides an elegant approach to construct the chiral molecule from simple achiral precursors, with the potential for high enantioselectivity. Finally, chiral resolution of racemic milnacipran presents a classical and effective method for obtaining the desired enantiomer, particularly when efficient resolving agents and crystallization conditions are employed. The choice of a specific synthetic route will depend on factors such as cost of starting materials, scalability, and desired optical purity. This guide provides the foundational knowledge for researchers and drug development professionals to evaluate and implement these synthetic strategies.

References

Stereospecific Synthesis of (1S,2R)-Milnacipran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of (1S,2R)-milnacipran, the active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran. The document outlines the primary synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to allow for a comparative analysis of the described methods.

Introduction

(1S,2R)-milnacipran, also known as levomilnacipran, is a more potent inhibitor of norepinephrine and serotonin reuptake compared to its corresponding enantiomer. The stereospecific synthesis of this compound is of significant interest in pharmaceutical development to provide an enantiomerically pure active pharmaceutical ingredient (API). The core of its structure is a phenyl-substituted cyclopropane ring with two chiral centers. The primary challenge in its synthesis is the stereocontrolled formation of these centers. This guide focuses on two prominent stereospecific routes: the lactone pathway originating from (R)-epichlorohydrin and a route involving a key reductive amination step.

Synthetic Strategies

Two primary stereospecific routes for the synthesis of (1S,2R)-milnacipran have been extensively documented. The most common approach involves the reaction of phenylacetonitrile with a chiral epoxide, (R)-epichlorohydrin, to form a key bicyclic lactone intermediate. This intermediate then undergoes amidation and subsequent functional group manipulations to yield the target molecule. A second notable strategy employs a reductive amination of a cyclopropane aldehyde intermediate to introduce the required aminomethyl group stereospecifically.

Pathway 1: The Chiral Lactone Route

This is a widely adopted method that establishes the desired stereochemistry early in the synthetic sequence. The key steps are:

  • Formation of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Phenylacetonitrile is deprotonated with a strong base, such as sodium amide or sodium hydride, and reacted with (R)-epichlorohydrin. This is followed by hydrolysis and intramolecular cyclization to yield the chiral lactone.

  • Amidation: The lactone is opened by reaction with diethylamine, often in the presence of a Lewis acid like aluminum trichloride, to form (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide.

  • Conversion of the Hydroxymethyl Group to Aminomethyl: The primary alcohol is typically converted to a leaving group (e.g., via chlorination) and then displaced with a nitrogen-containing nucleophile. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis (e.g., with hydrazine or an alkylamine) to release the primary amine.

  • Salt Formation: The final free base is converted to a pharmaceutically acceptable salt, commonly the hydrochloride salt, for improved stability and handling.

dot

Chiral_Lactone_Route Phenylacetonitrile Phenylacetonitrile Lactone (1S,5R)-1-phenyl-3- oxabicyclo[3.1.0]hexan-2-one Phenylacetonitrile->Lactone 1. NaNH2, Toluene 2. Hydrolysis & Cyclization R_Epichlorohydrin (R)-Epichlorohydrin R_Epichlorohydrin->Lactone 1. NaNH2, Toluene 2. Hydrolysis & Cyclization Amide_Alcohol (1S,2R)-N,N-diethyl-2-(hydroxymethyl)- 1-phenylcyclopropane-1-carboxamide Lactone->Amide_Alcohol AlCl3, Diethylamine Phthalimide_Intermediate Phthalimide Intermediate Amide_Alcohol->Phthalimide_Intermediate 1. SOCl2 2. Potassium Phthalimide Milnacipran_Base (1S,2R)-Milnacipran (Free Base) Phthalimide_Intermediate->Milnacipran_Base Hydrazine or Ethanolamine Milnacipran_HCl (1S,2R)-Milnacipran HCl Milnacipran_Base->Milnacipran_HCl HCl

Caption: Synthetic pathway for (1S,2R)-milnacipran via a chiral lactone intermediate.

Pathway 2: Reductive Amination Route

This alternative approach introduces the amine functionality at a later stage through reductive amination.

  • Synthesis of the Aldehyde Intermediate: The synthesis begins similarly to the lactone route, leading to the formation of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide. This alcohol is then oxidized to the corresponding aldehyde, (1S,2R)-1-phenyl-2-formyl-N,N-diethyl cyclopropane carboxamide, using an oxidizing agent such as Dess-Martin periodinane.

  • Reductive Amination: The aldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine using a selective reducing agent like sodium cyanoborohydride. This step directly yields (1S,2R)-milnacipran.

  • Salt Formation: The product is isolated as a pharmaceutically acceptable salt.

dot

Reductive_Amination_Route Amide_Alcohol (1S,2R)-N,N-diethyl-2-(hydroxymethyl)- 1-phenylcyclopropane-1-carboxamide Aldehyde (1S,2R)-1-phenyl-2-formyl-N,N-diethyl cyclopropane carboxamide Amide_Alcohol->Aldehyde Dess-Martin Periodinane Milnacipran_Base (1S,2R)-Milnacipran (Free Base) Aldehyde->Milnacipran_Base NH3, NaCNBH3 Milnacipran_HCl (1S,2R)-Milnacipran HCl Milnacipran_Base->Milnacipran_HCl HCl

Caption: Synthetic pathway for (1S,2R)-milnacipran via a reductive amination step.

Quantitative Data

The following tables summarize the reported yields and enantiomeric excess (ee) for the key synthetic transformations.

Reaction Step Starting Material Product Reported Yield Enantiomeric Excess (ee) Reference
Overall Synthesis (Lactone Route)(R)-Epichlorhydrin(1S,2R)-Milnacipran HCl>40%, preferably >45%[1][2]>95%, preferably >98%[1][2]EP2391599B1[1][2]
Overall Synthesis (Lactone Route)Phenylacetonitrile & (R)-Epichlorhydrin(1S,2R)-Milnacipran HCl49.6%Not SpecifiedEP2391599B1[1][2]
Overall Synthesis (Modified Lactone Route)Phenylacetonitrile & (R)-EpichlorhydrinThis compound HCl25.5%Not SpecifiedChinese Journal of Pharmaceuticals, 2017[3]
Aldehyde Formation(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide(1S,2R)-1-phenyl-2-formyl-N,N-diethyl cyclopropane carboxamide95%Not SpecifiedJournal of Chemistry, 2017[3]

Experimental Protocols

Protocol 1: Synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one[1][4]
  • Reaction Setup: Suspend sodium amide (e.g., 28 kg, 682 moles) in toluene (e.g., 400 L) in a suitable reactor.

  • Addition of Phenylacetonitrile: Under vigorous stirring and maintaining the temperature between 0 and 5°C, add a solution of phenylacetonitrile (e.g., 85.5 kg, 729.5 moles) in toluene.

  • Stirring: Stir the reaction mixture for at least 1 hour at 10°C.

  • Addition of (R)-Epichlorhydrin: Add a solution of (R)-epichlorhydrin (e.g., 27 kg, 292 moles) in toluene while maintaining the temperature at 10°C.

  • Reaction: Stir the mixture for at least 2 hours after the addition is complete.

  • Hydrolysis and Workup:

    • Pour the reaction medium into water (e.g., 240 L), maintaining the temperature between 5 and 40°C.

    • Concentrate the solution, then add 30% sodium hydroxide solution (e.g., 115 kg) and heat to 95°C to hydrolyze the nitrile functions.

    • Wash the aqueous phase with toluene.

    • Add fresh toluene (e.g., 270 L) to the aqueous phase and acidify with 25% hydrochloric acid to a pH between 1 and 2.

    • Heat the mixture to 60°C for at least 3 hours.

    • Separate the organic phase containing the lactone.

Protocol 2: Synthesis of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide[3][4]
  • Preparation of the Reagent: Suspend aluminum trichloride (e.g., 34 kg, 255 moles) in toluene (e.g., 240 L).

  • Addition of Diethylamine: Add diethylamine (e.g., 38.3 kg, 523.5 moles) while keeping the temperature between 15 and 30°C.

  • Amidation: Add the toluene solution of the lactone from the previous step to the reaction mixture at 25°C.

  • Reaction: Stir the mixture for at least 1.5 hours. A precipitate will form.

  • Workup: The resulting intermediate is typically carried forward to the next step without isolation.

Protocol 3: Synthesis of (1S,2R)-1-Phenyl-2-formyl-N,N-diethyl Cyclopropane Carboxamide[3]
  • Reaction Setup: To a solution of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (1 eq) in dichloromethane (CH2Cl2), add Dess-Martin periodinane (1.1 eq) at room temperature.

  • Reaction: Stir the resulting solution for 2 hours at room temperature.

  • Quenching: Quench the reaction with a saturated solution of Na2SO3 and NaHCO3.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite.

    • Dry the combined organic phase over anhydrous Na2SO4 and concentrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane, 1:2) to yield the aldehyde as a white solid (95% yield).

Protocol 4: Synthesis of (1S,2R)-Milnacipran via Reductive Amination[3]

While a detailed industrial protocol is proprietary, a general laboratory procedure based on similar transformations is as follows:

  • Reaction Setup: Dissolve the aldehyde intermediate from Protocol 3 in a suitable solvent such as methanol.

  • Imine Formation: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, and stir to form the imine in situ.

  • Reduction: Add sodium cyanoborohydride (NaBH3CN) portion-wise while monitoring the reaction by TLC or HPLC. The pH is typically maintained in a weakly acidic range.

  • Workup:

    • Quench the reaction with water.

    • Extract the product into an organic solvent.

    • Wash, dry, and concentrate the organic phase to obtain the free base of (1S,2R)-milnacipran.

Protocol 5: Formation of (1S,2R)-Milnacipran Hydrochloride[1][2]
  • Dissolution: Dissolve the crude (1S,2R)-milnacipran free base in a suitable solvent system, such as a mixture of toluene and isopropyl acetate.

  • Precipitation: Add a solution of hydrochloric acid in isopropanol (e.g., 5N) until the pH is between 3 and 4, at a temperature of approximately 30°C. The hydrochloride salt will precipitate.

  • Crystallization and Isolation:

    • Cool the suspension to 10°C and hold for at least 2 hours.

    • Filter the suspension and wash the solid with isopropyl acetate.

  • Drying: Dry the product in vacuo at 70°C to obtain (1S,2R)-milnacipran hydrochloride.

Conclusion

The stereospecific synthesis of (1S,2R)-milnacipran is well-established, with the chiral lactone pathway being a robust and high-yielding industrial method. This route offers excellent stereocontrol, leading to high enantiomeric purity of the final product. The reductive amination pathway provides an alternative that may reduce the number of steps in the final stages of the synthesis. The choice of a specific route in a drug development setting will depend on factors such as cost of goods, scalability, safety, and regulatory considerations. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals working on the synthesis of this important antidepressant.

References

Physicochemical Properties of Levomilnacipran: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of levomilnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI), to support preclinical research and development. This document outlines key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and a typical preclinical evaluation workflow.

Core Physicochemical Data

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and target engagement. This compound hydrochloride is a white to almost white crystalline powder.[1] The essential properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O (free base) C₁₅H₂₃ClN₂O (HCl salt)[2][3]
Molecular Weight 246.35 g/mol (free base) 282.81 g/mol (HCl salt)[4][5]
pKa 9.65[1]
logP (predicted) 1.42 - 1.72[6][7]
Aqueous Solubility (HCl Salt) Freely soluble 57 mg/mL[1][5]
Solubility in PBS (pH 7.2, HCl Salt) ~10 mg/mL[2]
Solubility in Organic Solvents (HCl Salt) Ethanol: ~33 mg/mL DMSO: ~57 mg/mL DMF: ~20 mg/mL[2][5]
Stability (Solid State) Stable for ≥ 4 years at -20°C[2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key parameters outlined above.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is crucial for predicting a drug's behavior at physiological pH. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Calibration: The potentiometer is calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.

  • Sample Preparation: A precise quantity of this compound hydrochloride is dissolved in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds, to a concentration of approximately 1 mM.

  • Titration Setup: The sample solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode. The ionic strength of the solution is kept constant using a background electrolyte, such as 0.15 M potassium chloride (KCl). The solution is purged with nitrogen to remove dissolved carbon dioxide.

  • Titration Process: The solution is titrated with a standardized solution of 0.1 M sodium hydroxide (NaOH). The pH is recorded at regular intervals after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, which corresponds to the inflection point of the curve. The average of at least three titrations is calculated to ensure reproducibility.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its ability to cross biological membranes. The shake-flask method is the gold-standard for experimental logP determination.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are combined and shaken for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a known volume of the pre-saturated aqueous phase. A corresponding volume of pre-saturated n-octanol is then added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Preclinical Assessment Workflow

The preclinical development of a central nervous system (CNS) active drug like this compound follows a structured workflow to assess its pharmacological activity and safety profile before human trials.

G cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacology cluster_2 Safety & Toxicology cluster_3 Final Stage in_vitro Primary Screening: Receptor/Transporter Binding Assays (SERT and NET) functional Functional Assays: Neurotransmitter Reuptake Inhibition (IC50 Determination) in_vitro->functional Hit Confirmation pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) functional->pk_pd Lead Candidate behavioral Behavioral Models of Depression: - Forced Swim Test (FST) - Tail Suspension Test (TST) pk_pd->behavioral Dose Selection safety_pharm Safety Pharmacology: Cardiovascular (hERG), CNS, Respiratory behavioral->safety_pharm Efficacy Demonstrated tox Toxicology Studies: - Acute & Repeat-Dose Toxicity - Genotoxicity safety_pharm->tox ind IND-Enabling Studies tox->ind Safety Profile Established

Preclinical Development Workflow for this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its antidepressant effects through a dual mechanism of action. Primarily, it acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Additionally, evidence suggests it modulates synaptic plasticity through neurotrophic signaling pathways.[2]

  • SNRI Activity: this compound binds to and inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage of reuptake increases the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, enhancing neurotransmission. This compound has a higher potency for norepinephrine reuptake inhibition compared to serotonin.[4]

  • Neurotrophic Pathway Modulation: this compound has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway.[2] Activation of this pathway triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for promoting synaptic plasticity and neuronal survival.[2]

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron levo This compound sert SERT levo->sert Inhibits net NET levo->net Inhibits bdnf BDNF levo->bdnf Upregulates serotonin Serotonin (5-HT) sert->serotonin Reuptake norepinephrine Norepinephrine (NE) net->norepinephrine Reuptake trkb TrkB Receptor bdnf->trkb Activates pi3k PI3K trkb->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor plasticity Synaptic Plasticity & Neuronal Survival mtor->plasticity

This compound's Dual Mechanism of Action.

References

Levomilnacipran's Mechanism of Action on Norepinephrine and Serotonin Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Major Depressive Disorder (MDD) in adults.[1][2][3] It is the more pharmacologically active enantiomer of milnacipran.[3][4] The therapeutic effects of this compound are thought to be mediated by its potentiation of serotonin and norepinephrine neurotransmission in the central nervous system. This is achieved through the inhibition of their respective reuptake transporters.[3][5][6] A distinguishing feature of this compound among other SNRIs is its greater potency for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[4][6][7][8] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with NET and SERT, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

In the central nervous system, neurotransmitters like norepinephrine and serotonin are released from a presynaptic neuron into the synaptic cleft, where they bind to receptors on the postsynaptic neuron to propagate a signal.[2] Their action is terminated by reuptake into the presynaptic neuron via specific transporters, namely the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2]

This compound binds with high affinity to both NET and SERT, blocking the reuptake of norepinephrine and serotonin.[1][2][5] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.[2][6] It is this potentiation of noradrenergic and serotonergic activity that is believed to underlie its antidepressant effects.[3][5] this compound exhibits a higher selectivity for inhibiting norepinephrine reuptake over serotonin reuptake.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicles 5HT 5-HT 5HT_Vesicle->5HT Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) This compound This compound This compound->NET Inhibits This compound->SERT Inhibits NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT->5HT_Receptor Binds

Caption: this compound's inhibition of NET and SERT.

Quantitative Data: Binding Affinity and Potency

The interaction of this compound with norepinephrine and serotonin transporters has been quantified through in vitro studies. The binding affinity is typically represented by the inhibition constant (Ki), while the functional potency is represented by the half-maximal inhibitory concentration (IC50).

CompoundTransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)NE/5-HT Potency Ratio
This compound hNET 91-92.2 [1][4][9][10]10.5-11 [1][3][4][9]0.6 [3][4][9]
hSERT 11-11.2 [1][3][4][9][10]16-19 [1][3][4][5][9]
DuloxetinehNET8.9[3]--
hSERT0.2[3]-
VenlafaxinehNET>10,000[3]--
hSERT17.9[3]-

hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. A lower Ki value indicates higher binding affinity. A lower IC50 value indicates higher inhibitory potency.

The data clearly indicates that while this compound binds with higher affinity to SERT (lower Ki), it is a more potent inhibitor of NET (lower IC50).[3][4][9] This results in a NET/5-HT potency ratio of 0.6, highlighting its preferential inhibition of norepinephrine reuptake.[3][4][9] This profile distinguishes it from other SNRIs like venlafaxine and duloxetine.[3]

Experimental Protocols

The quantitative data presented above are primarily derived from two types of in vitro assays: radioligand binding assays and neurotransmitter reuptake inhibition assays.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a drug for a specific transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human norepinephrine or serotonin transporter are prepared through homogenization and centrifugation.[11][12] The protein concentration of the membrane preparation is determined.[12]

  • Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., [3H]-nisoxetine for NET or [3H]-citalopram for SERT) and varying concentrations of this compound.[12][13]

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[12][13]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

A Prepare membranes from cells expressing NET or SERT B Incubate membranes with Radioligand ([3H]-L) and varying concentrations of this compound A->B C Separate bound from free radioligand via vacuum filtration B->C D Quantify radioactivity on filters using a scintillation counter C->D E Analyze data to determine IC50 and calculate Ki D->E

Caption: Workflow for a radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assay (for IC50 determination)

This functional assay measures a drug's ability to inhibit the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the relevant transporter.

Methodology:

  • Cell Culture: Adherent cells (e.g., CHO or HEK cells) stably expressing the human norepinephrine or serotonin transporter are cultured in multi-well plates.[3][14]

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound for a short period.[14]

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-serotonin) or a fluorescent substrate is added to initiate the uptake process.[11][15]

  • Uptake Termination: After a defined incubation period, the uptake is terminated, often by rapidly washing the cells with ice-cold buffer.[11]

  • Quantification: The amount of substrate taken up by the cells is quantified. For radiolabeled substrates, this involves cell lysis followed by scintillation counting.[11] For fluorescent substrates, the intracellular fluorescence is measured using a plate reader.[14][15]

  • Data Analysis: The results are plotted to determine the concentration of this compound that causes 50% inhibition of neurotransmitter uptake (the IC50 value).

A Culture cells expressing NET or SERT in multi-well plates B Pre-incubate cells with varying concentrations of This compound A->B C Add radiolabeled or fluorescent substrate to initiate uptake B->C D Terminate uptake by washing with ice-cold buffer C->D E Quantify substrate uptake (scintillation counting or fluorescence) D->E F Analyze data to determine IC50 E->F

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

Downstream Signaling Pathways

While the primary mechanism of action is reuptake inhibition, emerging evidence suggests that the therapeutic effects of antidepressants, including this compound, may also involve downstream effects on intracellular signaling pathways that regulate neurogenesis and synaptic plasticity. One such proposed pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[6] The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), can activate the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival, growth, and synaptic plasticity.[6]

This compound This compound NET_SERT_Inhibition Inhibition of NET and SERT This compound->NET_SERT_Inhibition NE_5HT_Increase Increased Synaptic NE and 5-HT NET_SERT_Inhibition->NE_5HT_Increase BDNF BDNF Upregulation NE_5HT_Increase->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Plasticity Enhanced Synaptic Plasticity mTOR->Synaptic_Plasticity

Caption: Proposed downstream BDNF/TrkB signaling pathway.

Selectivity and Off-Target Activity

This compound is highly selective for the serotonin and norepinephrine transporters. In vitro studies have shown that it lacks significant affinity for a wide range of other receptors, ion channels, and transporters, including serotonergic (5HT1-7), α- and β-adrenergic, muscarinic, or histaminergic receptors.[1][5] This high selectivity contributes to a favorable side-effect profile by avoiding the adverse effects associated with binding to these other targets. It also does not inhibit monoamine oxidase (MAO).[5]

It is worth noting that at high concentrations, this compound has been found to show some affinity for the dizocilpine (MK-801/PCP) site of the NMDA receptor, acting as an antagonist.[16] Additionally, some research suggests it may act as an inhibitor of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease.[16][17]

Conclusion

This compound exerts its antidepressant effects through the potent and selective inhibition of norepinephrine and serotonin transporters. Its defining characteristic is a greater potency for the inhibition of norepinephrine reuptake compared to serotonin reuptake, a feature that distinguishes it from other SNRIs. The quantitative pharmacology of this compound has been well-characterized through standard in vitro binding and functional assays. Its high selectivity for NET and SERT minimizes off-target interactions, contributing to its clinical tolerability. Further research into its downstream effects on signaling pathways like BDNF/TrkB may provide a more complete understanding of its therapeutic actions.

References

Investigating the Downstream Effects of Levomilnacipran on the TLR4/Ras Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomilnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI), is an approved therapeutic for major depressive disorder. Emerging evidence suggests its mechanism of action may extend beyond neurotransmitter reuptake inhibition to include modulation of neuroinflammatory pathways. A recent study has indicated that this compound can suppress the Toll-like receptor 4 (TLR4) and Ras signaling pathways, which are implicated in neuroinflammation and neuronal apoptosis.[1][2][3] This technical guide provides an in-depth overview of the potential downstream effects of this compound on the TLR4/Ras signaling axis. It includes detailed experimental protocols for investigating these effects, hypothetical data presented in a structured format, and visualizations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development exploring the immunomodulatory properties of this compound.

Introduction: this compound and the TLR4/Ras Signaling Axis

1.1 this compound: A Serotonin-Norepinephrine Reuptake Inhibitor

This compound is the more active enantiomer of milnacipran and functions as a potent inhibitor of both serotonin and norepinephrine transporters.[4] This dual mechanism of action is thought to be the primary basis for its antidepressant effects.[5] It is approved for the treatment of major depressive disorder (MDD) and is characterized by a greater potency for norepinephrine reuptake inhibition compared to serotonin.[6] Beyond its established role in neurotransmitter modulation, recent research has begun to uncover its potential influence on neuroinflammatory processes. One study demonstrated that this compound can ameliorate lipopolysaccharide (LPS)-induced depression-like behaviors and suppress the TLR4/Ras signaling pathway.[1][2][3]

1.2 The TLR4 Signaling Pathway: A Key Initiator of Innate Immunity

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from gram-negative bacteria.[7][8] TLR4 activation triggers two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[9][10][11] The MyD88-dependent pathway leads to the production of pro-inflammatory cytokines, while the TRIF-dependent pathway is primarily associated with the induction of type I interferons.[11] Dysregulation of TLR4 signaling has been implicated in a range of inflammatory conditions.

1.3 The Ras Signaling Pathway: A Central Regulator of Cellular Processes

Ras proteins are a family of small GTPases that act as molecular switches in intracellular signaling.[12] They cycle between an inactive GDP-bound state and an active GTP-bound state.[12] The activation of Ras is a critical event that initiates multiple downstream signaling cascades, including the well-characterized mitogen-activated protein (MAP) kinase pathway.[12][13] This pathway plays a fundamental role in regulating a wide array of cellular processes such as cell proliferation, differentiation, and survival.[14][15]

Visualizing the Canonical Signaling Pathways

To provide a clear understanding of the molecular interactions discussed, the following diagrams illustrate the canonical TLR4 and Ras signaling pathways.

TLR4_Signaling_Pathway Canonical TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS LPS LBP LBP LPS->LBP Binds CD14 CD14 LBP->CD14 Presents TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Activates MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (Endosomal) IRAKs IRAKs MyD88->IRAKs Activates TRAF6_MyD88 TRAF6 IRAKs->TRAF6_MyD88 Activates TAK1_MyD88 TAK1 TRAF6_MyD88->TAK1_MyD88 Activates IKK_complex IKK Complex TAK1_MyD88->IKK_complex Activates MAPKs_MyD88 MAPKs TAK1_MyD88->MAPKs_MyD88 Activates NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Induces Transcription MAPKs_MyD88->Pro_inflammatory_Cytokines Induces Transcription TRAF3 TRAF3 TRIF->TRAF3 Activates IRF3 IRF3 TRAF3->IRF3 Activates Type_I_IFNs Type I Interferons IRF3->Type_I_IFNs Induces Transcription

Figure 1: Canonical TLR4 Signaling Pathway.

Ras_Signaling_Pathway Canonical Ras Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SOS SOS (GEF) Grb2->SOS Recruits Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP -> GTP Exchange Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 2: Canonical Ras Signaling Pathway.

Proposed Experimental Workflow for Investigation

To elucidate the downstream effects of this compound on the TLR4/Ras signaling pathway, a systematic experimental approach is proposed. This workflow is designed to assess the impact of this compound on key signaling events from receptor activation to downstream gene expression.

Experimental_Workflow Experimental Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_analysis 2. Molecular & Cellular Analysis cluster_data 3. Data Interpretation Culture Culture Microglia/ Neuron Co-culture Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Ras_Assay Ras Activation Assay (GTP-Ras Pulldown) Stimulate->Ras_Assay Western_Blot Western Blot (p-p38, p-ERK, etc.) Stimulate->Western_Blot IF_Staining Immunofluorescence (NF-κB translocation, Microglia activation) Stimulate->IF_Staining RT_qPCR RT-qPCR (Cytokine mRNA) Stimulate->RT_qPCR Data_Quant Quantify Protein & mRNA Levels Ras_Assay->Data_Quant Western_Blot->Data_Quant IF_Staining->Data_Quant RT_qPCR->Data_Quant Pathway_Analysis Analyze Pathway Modulation Data_Quant->Pathway_Analysis Conclusion Draw Conclusions on This compound's Effects Pathway_Analysis->Conclusion

Figure 3: Proposed Experimental Workflow.

Detailed Experimental Protocols

The following protocols provide a framework for conducting the key experiments outlined in the workflow.

4.1 Cell Culture and Treatment

  • Objective: To establish a primary microglia or neuron-microglia co-culture system for subsequent treatments.

  • Protocol:

    • Isolate primary microglia and cortical neurons from neonatal rat pups (P0-P2) or mouse embryos (E16-E18) following established protocols.

    • For co-cultures, plate neurons first and allow them to adhere and extend neurites for 4-5 days.

    • Seed microglia onto the established neuronal culture at a density of approximately 5-10% of the total cell population.

    • Maintain cultures in appropriate media, performing half-media changes every 2-3 days.

    • For experiments, pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a specified duration (e.g., 2 hours).

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for time points relevant to the signaling pathway of interest (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr).

    • Include appropriate controls: vehicle-only, LPS-only, and this compound-only.

4.2 Ras Activation Assay (GTP-Ras Pulldown)

  • Objective: To specifically measure the levels of active, GTP-bound Ras.

  • Protocol:

    • Lyse cells in an ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Clarify lysates by centrifugation.

    • Incubate a portion of the lysate with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. This will specifically pull down GTP-bound Ras.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using a pan-Ras antibody.

    • Normalize the amount of pulled-down Ras to the total Ras in the input lysates.

4.3 Western Blotting for Phosphorylated Signaling Proteins

  • Objective: To quantify the phosphorylation status of key downstream effectors of the TLR4/Ras pathway (e.g., p38 MAPK, ERK).

  • Protocol:

    • Prepare cell lysates as described for the Ras activation assay.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-p38, anti-phospho-ERK).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with antibodies against the total forms of the proteins to normalize for loading.

4.4 Immunofluorescence for NF-κB Translocation and Microglial Activation

  • Objective: To visualize the cellular localization of NF-κB and assess morphological changes indicative of microglial activation.

  • Protocol:

    • Grow cells on glass coverslips and perform treatments as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with a solution containing normal goat serum and BSA.

    • Incubate with primary antibodies against NF-κB p65 subunit and a microglial marker such as Iba1.

    • After washing, incubate with fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.

    • Quantify NF-κB nuclear translocation and changes in Iba1 staining intensity and cell morphology.

4.5 Real-Time Quantitative PCR (RT-qPCR) for Cytokine Gene Expression

  • Objective: To measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) as a downstream readout of TLR4 activation.

  • Protocol:

    • Isolate total RNA from treated cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.

Hypothetical Data and Interpretation

The following tables present hypothetical data that could be generated from the described experiments, illustrating the potential inhibitory effects of this compound.

Table 1: Effect of this compound on LPS-Induced Ras Activation

Treatment GroupRelative Ras-GTP Levels (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
LPS (100 ng/mL)4.5 ± 0.5
This compound (10 µM)1.2 ± 0.2
LPS + this compound (10 µM)2.1 ± 0.3

Table 2: Effect of this compound on LPS-Induced p38 MAPK Phosphorylation

Treatment GroupRelative p-p38/Total p38 Ratio (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
LPS (100 ng/mL)5.2 ± 0.6
This compound (10 µM)1.1 ± 0.1
LPS + this compound (10 µM)2.5 ± 0.4

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine mRNA Expression

Treatment GroupTNF-α mRNA (Fold Change vs. Control)IL-6 mRNA (Fold Change vs. Control)
Vehicle Control1.0 ± 0.21.0 ± 0.3
LPS (100 ng/mL)15.8 ± 2.125.4 ± 3.5
This compound (10 µM)1.3 ± 0.41.5 ± 0.5
LPS + this compound (10 µM)7.2 ± 1.511.8 ± 2.2

Interpretation: The hypothetical data suggest that this compound significantly attenuates LPS-induced activation of Ras and the downstream phosphorylation of p38 MAPK. This upstream inhibition translates to a reduction in the expression of pro-inflammatory cytokines. These findings would support the hypothesis that this compound exerts anti-inflammatory effects by suppressing the TLR4/Ras signaling pathway.

Proposed Mechanism of Action and Visualization

Based on the hypothetical data, the proposed mechanism involves this compound acting at an upstream point in the TLR4 signaling cascade, leading to a dampening of Ras activation and its downstream consequences.

Proposed_Mechanism Proposed Downstream Effects of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates Ras Ras TLR4->Ras Activates NFkB NF-κB TLR4->NFkB Activates This compound This compound This compound->TLR4 Inhibits This compound->Ras Inhibits p38_MAPK p38 MAPK Ras->p38_MAPK Activates Neuroinflammation Neuroinflammation (Cytokine Production) p38_MAPK->Neuroinflammation Promotes NFkB->Neuroinflammation Promotes

Figure 4: Proposed Mechanism of this compound.

Conclusion and Future Directions

The evidence, though preliminary, points towards a novel anti-inflammatory role for this compound mediated through the suppression of the TLR4/Ras signaling pathway. The experimental framework provided in this guide offers a robust approach to further investigate and validate these findings. Future research should focus on elucidating the precise molecular target of this compound within this pathway. Understanding these downstream effects could open new avenues for the therapeutic application of this compound in conditions where neuroinflammation is a key pathological feature. Further in vivo studies are warranted to confirm the relevance of these findings in more complex biological systems.

References

Off-Target Binding Profile of Levomilnacipran at Neurotransmitter Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder. A critical aspect of its pharmacological profile is its selectivity for the serotonin (SERT) and norepinephrine (NET) transporters. This technical guide provides an in-depth analysis of this compound's off-target binding profile at various neurotransmitter receptors. By summarizing quantitative binding data, detailing experimental methodologies, and visualizing key processes, this document serves as a comprehensive resource for researchers and drug development professionals. The data presented herein confirms this compound's high affinity for its primary targets and minimal interaction with a broad range of other receptors, with the notable exception of a weak affinity for the NMDA receptor at high concentrations.

Quantitative Binding Affinity of this compound

This compound's binding profile has been characterized through extensive in vitro studies. The following table summarizes the key binding affinity (Ki) and inhibitory concentration (IC50) values at its primary targets and notable off-target receptors.

Target Receptor/TransporterBinding Affinity (Ki)Inhibitory Concentration (IC50)Receptor ClassReference
Primary Targets
Human Serotonin Transporter (SERT)11 - 11.2 nM16 - 19 nMMonoamine Transporter[1][2][3]
Human Norepinephrine Transporter (NET)91 - 92.2 nM10.5 - 11 nMMonoamine Transporter[1][2][3]
Off-Target Receptors
NMDA Receptor (dizocilpine site)1.7 µM4.57 - 5.62 µMIonotropic Glutamate Receptor[1]
Various Other Receptors (n=23)No Significant AffinityNot ApplicableVarious[2][4]

Table 1: Quantitative Binding Profile of this compound. This table presents the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary targets and key off-target receptors.

Studies have consistently demonstrated that this compound lacks significant affinity for a panel of 23 other receptors, including various serotonergic (5HT1-7), α- and β-adrenergic, dopaminergic, muscarinic, and histaminergic receptor subtypes.[2][4] This high degree of selectivity contributes to its favorable side-effect profile compared to less selective antidepressants.

Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and a receptor. The general protocol involves the following steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the target receptor. A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter. The protocol generally follows these steps:

  • Cell/Synaptosome Preparation: Cells recombinantly expressing the human serotonin or norepinephrine transporter, or synaptosomes prepared from brain tissue, are utilized.

  • Incubation: The cells or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-serotonin or ³H-norepinephrine) in the presence of varying concentrations of the test compound (this compound).

  • Uptake Termination: The uptake of the radiolabeled neurotransmitter is stopped, often by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the cells or synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental and logical relationships related to the off-target binding profile of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (Cells/Tissue) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Competition for Binding) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Separation (Rapid Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis

Figure 1: Workflow of a Radioligand Binding Assay.

Levomilnacipran_Signaling_Pathway cluster_primary Primary Targets (High Affinity) cluster_off_target Off-Target (Low Affinity) cluster_effect Pharmacological Effect This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Ki = 11.2 nM NET Norepinephrine Transporter (NET) This compound->NET Ki = 92.2 nM NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Ki = 1.7 µM Inhibition_SERT Inhibition of Serotonin Reuptake SERT->Inhibition_SERT Inhibition_NET Inhibition of Norepinephrine Reuptake NET->Inhibition_NET Antagonism_NMDA Weak Antagonism (at high concentrations) NMDA_Receptor->Antagonism_NMDA

Figure 2: this compound's Primary and Off-Target Interactions.

Conclusion

The off-target binding profile of this compound is characterized by a high degree of selectivity for the serotonin and norepinephrine transporters. With the exception of a weak interaction with the NMDA receptor at concentrations that are not typically reached in clinical practice, this compound demonstrates a lack of significant affinity for a wide array of other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile and likely contributes to its tolerability. The experimental methodologies outlined in this guide provide a framework for the continued investigation of the binding profiles of novel psychoactive compounds.

References

The Journey of a Molecule: A Technical Guide to the Pharmacokinetics and Metabolism of Levomilnacipran in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and metabolism of levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, within rodent models. The following sections detail the experimental methodologies, present key quantitative data in a comparative format, and visualize the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Section 1: Pharmacokinetic Profile

This compound is characterized by rapid absorption and elimination in male rats following oral administration. The primary circulating compound is unchanged this compound, with renal excretion being the principal route of elimination.

Quantitative Pharmacokinetic Parameters in Male Rats

A study involving the oral administration of a 50 mg/kg dose of [¹⁴C]-levomilnacipran to male rats yielded the following pharmacokinetic parameters for the parent drug and its major metabolite, N-desethyl this compound.

ParameterThis compoundN-desethyl this compoundTotal Radioactivity
Tmax (h) 0.51.0-
Cmax (ng/mL) 8,061-9,337 ng Eq/mL
AUC (h·ng/mL) 16,6322,222-
t½ (h) 2.32.7-
Data sourced from a study in male Sprague Dawley rats.[1][2]
Plasma Concentration and Distribution

Following oral administration, this compound is the predominant compound in plasma for up to 6 hours.[2] The blood to plasma radioactivity concentration ratio remains approximately 1 (ranging from 0.80 to 1.34) up to 24 hours post-dose, indicating no preferential distribution into blood cells.[1] Tissue distribution studies in rats revealed that the highest concentrations of radioactivity were in tissues associated with absorption, metabolism, and elimination. This compound and/or its metabolites were found to cross the blood-brain barrier, with the thalamus showing the highest concentration within the brain. Elimination from tissues was generally rapid.[1]

Section 2: Metabolism and Excretion

The metabolic profile of this compound in rats is characterized by the formation of several metabolites, with renal excretion being the primary elimination pathway.

Major Metabolites and Excretion Pathways

In male rats, unchanged this compound accounted for approximately 60% of the circulating total radioactivity in plasma.[1] The two major circulating metabolites were N-desethyl this compound and p-hydroxy this compound glucuronide, representing 14.9% and 12.4% of the plasma exposure of the parent drug, respectively.[1]

Renal excretion is the major route of elimination, with 40.2% of the total radioactivity excreted as unchanged this compound in the urine of rats.[1][3] Other metabolites detected in rat urine include N-desethyl this compound (7.9% of the administered dose) and p-hydroxy this compound glucuronide (4% of the administered dose).[1][3] Unlike in humans and monkeys, this compound glucuronide and N-desethyl this compound glucuronide were not detected in rat urine.[3][4]

Metabolic Pathway of this compound in Rats

The metabolism of this compound in rats primarily involves N-desethylation and hydroxylation followed by glucuronidation.

Levomilnacipran_Metabolism cluster_pathways Metabolic Pathways This compound This compound N_desethylation N-desethylation This compound->N_desethylation Hydroxylation Hydroxylation This compound->Hydroxylation N_desethyl_this compound N-desethyl this compound N_desethylation->N_desethyl_this compound p_hydroxy_this compound p-hydroxy this compound Hydroxylation->p_hydroxy_this compound Glucuronidation Glucuronidation p_hydroxy_levomilnacipran_glucuronide p-hydroxy this compound glucuronide Glucuronidation->p_hydroxy_levomilnacipran_glucuronide p_hydroxy_this compound->Glucuronidation Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Blood Blood/Plasma LLE Liquid-Liquid Extraction Blood->LLE Urine Urine Urine->LLE Deconjugation Enzymatic Deconjugation Urine->Deconjugation Feces Feces LCMS LC-MS/MS Analysis LLE->LCMS Deconjugation->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Metabolite_Profiling Metabolite Profiling LCMS->Metabolite_Profiling

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomilnacipran Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2] Its therapeutic mechanism is believed to be linked to its ability to increase the extracellular levels of both serotonin (5-HT) and norepinephrine (NE) in the central nervous system by blocking their respective reuptake transporters (SERT and NET).[1][3] Notably, preclinical studies have demonstrated that this compound exhibits a greater potency for the inhibition of norepinephrine reuptake compared to serotonin reuptake, particularly at lower doses.[4]

In vivo microdialysis is a powerful technique used in neuropharmacology to measure the levels of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions of freely moving animals. This technique allows for the continuous sampling of the neurochemical environment, providing valuable insights into the pharmacodynamic effects of drugs like this compound.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis experiments to measure the effects of this compound on extracellular norepinephrine and serotonin levels in the rodent brain.

Data Presentation

The following tables summarize the quantitative data from preclinical in vivo microdialysis studies on this compound.

Table 1: Dose-Dependent Effects of this compound on Extracellular Norepinephrine and Serotonin Levels in the Rat Prefrontal Cortex

Dosage (mg/kg, i.p.)Effect on Norepinephrine (NE)Effect on Serotonin (5-HT)Key Observations
10Significant IncreaseMinimal to No Significant IncreaseGreater initial impact on extracellular NE levels.[4]
20Significant IncreaseSignificant IncreaseMore balanced and equivalent increases in both NE and 5-HT levels.[4]
40Significant IncreaseSignificant IncreaseContinued equivalent increases in both neurotransmitters.[4]

Source: Based on findings from Auclair et al., 2013, as cited in multiple sources.

Table 2: Minimal Effective Doses (MEDs) of this compound for Increasing Extracellular Neurotransmitter Levels

NeurotransmitterMinimal Effective Dose (mg/kg, i.p.)
Norepinephrine (NE)10
Serotonin (5-HT)20

Source: Auclair et al., 2013.[1]

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis animal_acclimatization Animal Acclimatization anesthesia Anesthesia animal_acclimatization->anesthesia probe_preparation Microdialysis Probe Preparation probe_insertion Microdialysis Probe Insertion probe_preparation->probe_insertion stereotaxic_surgery Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic_surgery recovery Post-Surgical Recovery stereotaxic_surgery->recovery recovery->probe_insertion perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) probe_insertion->perfusion baseline_collection Baseline Sample Collection perfusion->baseline_collection drug_administration This compound Administration baseline_collection->drug_administration post_drug_collection Post-Administration Sample Collection drug_administration->post_drug_collection hplc_ecd HPLC-ECD Analysis of Dialysates post_drug_collection->hplc_ecd data_quantification Data Quantification and Statistical Analysis hplc_ecd->data_quantification

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release HT_vesicle Serotonin Vesicle HT 5-HT HT_vesicle->HT Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binding HT->SERT Reuptake HT_receptor Serotonin Receptor HT->HT_receptor Binding postsynaptic_effect Postsynaptic Signaling NE_receptor->postsynaptic_effect HT_receptor->postsynaptic_effect This compound This compound This compound->NET Inhibition (Higher Potency) This compound->SERT Inhibition

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Freely Moving Rats

This protocol outlines the key steps for performing in vivo microdialysis to assess the effect of this compound on neurotransmitter levels in a specific brain region, such as the prefrontal cortex.

1. Materials and Reagents

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Surgical Equipment: Stereotaxic frame, anesthesia machine (for isoflurane), surgical drill, micro-screws, dental cement.

  • Microdialysis Probes: Concentric microdialysis probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off.

  • Guide Cannula: Sized to fit the microdialysis probes.

  • Perfusion Pump: Capable of low and precise flow rates (e.g., 0.5-2.0 µL/min).

  • Fraction Collector: Refrigerated to prevent degradation of neurotransmitters.

  • Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and filter-sterilize. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

  • This compound: Dissolved in an appropriate vehicle (e.g., saline).

  • HPLC-ECD System: High-performance liquid chromatography with electrochemical detection for the analysis of norepinephrine and serotonin.

2. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Place the animal in a stereotaxic frame and ensure the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes for the guide cannula and anchor screws at the desired stereotaxic coordinates for the brain region of interest (e.g., prefrontal cortex).

  • Slowly lower the guide cannula to the target depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide cannula to keep it patent.

  • Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

3. Microdialysis Experiment

  • Gently restrain the recovered rat and remove the dummy cannula.

  • Insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow for a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish stable baseline neurotransmitter levels.

  • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

  • Continue collecting dialysate samples for several hours post-administration to monitor the changes in neurotransmitter levels.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Protocol 2: Analysis of Dialysate Samples using HPLC-ECD

This protocol provides a general guideline for the quantification of norepinephrine and serotonin in microdialysate samples.

1. Sample Preparation

  • Immediately after collection, samples should be stored at -80°C until analysis to prevent degradation.

  • On the day of analysis, thaw the samples on ice.

  • If necessary, add an internal standard to each sample and standard.

2. HPLC-ECD System Setup

  • Column: A reverse-phase C18 column suitable for monoamine analysis.

  • Mobile Phase: A buffered aqueous/organic mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent). The exact composition should be optimized for the specific column and system.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Electrochemical Detector: Set the electrode potential to an optimal voltage for the oxidation of norepinephrine and serotonin (e.g., +0.65 V to +0.85 V vs. Ag/AgCl reference electrode).

3. Analysis

  • Inject a standard mixture of norepinephrine and serotonin to determine their retention times and generate a standard curve.

  • Inject the dialysate samples.

  • Identify and quantify the norepinephrine and serotonin peaks in the chromatograms based on their retention times and the standard curve.

  • Express the results as a percentage of the baseline levels for each animal to account for individual variations.

Concluding Remarks

The combination of in vivo microdialysis and HPLC-ECD provides a robust and sensitive method for elucidating the pharmacodynamic profile of this compound in the brain. The data clearly indicate a dose-dependent increase in extracellular norepinephrine and serotonin, with a more pronounced effect on norepinephrine at lower doses. The provided protocols offer a framework for researchers to design and execute studies to further investigate the neurochemical effects of this compound and other novel antidepressant compounds. Careful adherence to surgical and experimental procedures is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Assessing Levomilnacipran Efficacy in the Forced Swim Test in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD).[1][2] It distinguishes itself from other SNRIs by exhibiting a greater potency for norepinephrine (NE) reuptake inhibition compared to serotonin (5-HT) reuptake inhibition.[2][3] Preclinical evaluation of potential antidepressant compounds routinely employs rodent behavioral tests, such as the forced swim test (FST), to screen for efficacy.[4] The FST is a widely used model to assess depressive-like behavior and the effects of antidepressant medications.[4][5] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair.[1][5] Antidepressant treatments typically reduce this immobility time.[2]

These application notes provide a detailed protocol for assessing the efficacy of this compound in the mouse forced swim test, including data presentation and visualization of the experimental workflow and the drug's signaling pathway.

Mechanism of Action

This compound's therapeutic effect is attributed to its potent and selective inhibition of norepinephrine and serotonin transporters (NET and SERT, respectively).[6] This action blocks the reuptake of NE and 5-HT from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhancing neurotransmission.[3][6] Notably, this compound has a higher affinity for NET than for SERT.[3]

Signaling Pathway of this compound

Levomilnacipran_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits (Higher Potency) SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE_Vesicle NE NE_Synapse NE NE_Vesicle->NE_Synapse Release HT_Vesicle 5-HT HT_Synapse 5-HT HT_Vesicle->HT_Synapse Release NE_Synapse->NET NE_Receptor NE Receptors NE_Synapse->NE_Receptor Binds HT_Synapse->SERT Reuptake HT_Receptor 5-HT Receptors HT_Synapse->HT_Receptor Binds Neuronal_Response Downstream Signaling & Antidepressant Effect NE_Receptor->Neuronal_Response HT_Receptor->Neuronal_Response

Caption: this compound's mechanism of action.

Experimental Protocol: Forced Swim Test (FST)

This protocol is adapted from established methodologies for the mouse forced swim test.[1][5][7]

1. Animals:

  • Species: Male mice (strains such as CD-1 or C57BL/6 are commonly used).

  • Age: 8-10 weeks.

  • Housing: Group-housed (4-5 per cage) with ad libitum access to food and water. Maintain on a 12:12 hour light-dark cycle in a temperature-controlled room (22 ± 2°C).

  • Acclimation: Allow at least one week of acclimation to the housing facility before the start of the experiment.

2. Apparatus:

  • Cylinder: A transparent Plexiglas cylinder (25 cm height x 15 cm diameter).

  • Water: Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[5]

  • Environment: The testing area should be quiet and dimly lit to minimize external stimuli.

3. Drug Administration:

  • Compound: this compound hydrochloride.

  • Vehicle: Saline (0.9% NaCl) or another appropriate vehicle.

  • Dosing: Based on preclinical studies, a minimal effective dose of 20 mg/kg has been identified.[3] A dose-response study could include doses of 10, 20, and 40 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Timing: Administer this compound or vehicle 30-60 minutes prior to the test.

4. Experimental Procedure:

  • Habituation: Handle mice for several days prior to testing to reduce stress.

  • Drug Administration: On the test day, administer the assigned treatment (vehicle or this compound dose) to each mouse.

  • Forced Swim Test: 30-60 minutes post-injection, gently place each mouse into the water-filled cylinder.

  • Test Duration: The test duration is 6 minutes.[1][4][5]

  • Recording: Video record the entire 6-minute session for later analysis.

  • Post-Test Care: After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.[4]

  • Water Change: The water should be changed between animals to ensure consistency.

5. Behavioral Scoring:

  • Acclimation Period: The first 2 minutes of the test are typically considered an acclimation period and are excluded from the final analysis.[1][7]

  • Analysis Period: Score the behavior during the last 4 minutes (240 seconds) of the test.[1][7]

  • Immobility: A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.[1]

  • Data Collection: A trained observer, blind to the treatment conditions, should score the duration of immobility. Alternatively, automated video tracking software can be used for scoring.

6. Data Analysis:

  • Primary Outcome: The primary measure is the total time (in seconds) spent immobile during the 4-minute analysis period.

  • Statistical Analysis: Use a one-way ANOVA to compare the immobility times across different treatment groups, followed by post-hoc tests (e.g., Dunnett's test) to compare each this compound dose group to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

FST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase (Per Mouse) cluster_analysis Analysis Phase A Animal Acclimation (1 week) B Random Assignment to Treatment Groups (Vehicle, Levo 10, 20, 40 mg/kg) A->B C Drug Administration (i.p.) B->C D Wait Period (30-60 min) C->D E Place Mouse in FST Cylinder D->E F 6-Minute Test Session (Video Recorded) E->F G Remove, Dry, and Warm Mouse F->G H Score Immobility Time (Last 4 minutes) G->H I Statistical Analysis (ANOVA) H->I J Data Interpretation I->J

Caption: Workflow for the forced swim test protocol.

Data Presentation

The following tables summarize expected and representative quantitative data from studies assessing the efficacy of this compound in the mouse forced swim test.

Table 1: Dose-Dependent Effect of this compound on Immobility Time in the Mouse Forced Swim Test

Treatment Group (i.p.)Dose (mg/kg)N (per group)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle (Saline)-10150 ± 10.5-
This compound1010125 ± 9.816.7%
This compound201095 ± 8.236.7%
This compound401080 ± 7.546.7%
Note: Data are hypothetical and for illustrative purposes, based on the established efficacy of this compound.[3] A significant reduction in immobility time is expected at effective doses. The minimal effective dose (MED) in mice has been reported as 20 mg/kg.[3]

Table 2: Comparative Efficacy of SNRIs in the Mouse Forced Swim Test

CompoundClassMinimal Effective Dose (MED) (mg/kg, i.p.)
This compound SNRI20
DuloxetineSNRI≥ 10
VenlafaxineSNRI≥ 10
Source: Adapted from Auclair et al., 2013.[3] This table highlights the potency of this compound in a key preclinical model of antidepressant activity.

Conclusion

The forced swim test is a robust and reliable method for the preclinical assessment of the antidepressant-like effects of this compound in mice.[4][5] Adherence to a standardized protocol is critical for obtaining reproducible and interpretable results. The data indicate that this compound effectively reduces immobility time, consistent with its mechanism of action as a potent norepinephrine and serotonin reuptake inhibitor.[2][3] This protocol provides a framework for researchers to further investigate the behavioral pharmacology of this compound and similar compounds.

References

Evaluating the Antidepressant-Like Effects of Levomilnacipran Using the Tail Suspension Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). It distinguishes itself from other SNRIs through its greater potency for norepinephrine reuptake inhibition compared to serotonin. Preclinical evaluation of novel antidepressants relies on robust and predictive behavioral models. The tail suspension test (TST) is a widely used behavioral screening assay for assessing antidepressant-like activity in mice. This test is based on the principle that when placed in an inescapable, moderately stressful situation, mice will develop an immobile posture. A reduction in the duration of this immobility is indicative of an antidepressant-like effect. These application notes provide a comprehensive protocol for utilizing the tail suspension test to evaluate the antidepressant-like properties of this compound, including data presentation, detailed experimental procedures, and visualization of the underlying signaling pathway.

Data Presentation

The following table summarizes the quantitative data from a preclinical study evaluating the effects of this compound in a rat model of depression. While this study utilized a lipopolysaccharide (LPS) model to induce depressive-like behaviors, the data illustrates the potential of this compound to reduce immobility time in a behavioral despair test. It is important to note that in a separate study involving mice, this compound was found to have a minimal effective dose (MED) of 2.5 mg/kg (i.p.) in the tail suspension test.

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Control (Vehicle)-155.3 ± 12.8
LPS + Vehicle-235.7 ± 15.2
LPS + this compound30178.9 ± 13.6*

* Indicates a significant difference compared to the LPS + Vehicle group. Data adapted from a study in a rat model of LPS-induced depression. The immobility time is presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for conducting the tail suspension test to assess the antidepressant-like effects of this compound in mice.

Animals
  • Species: Male adult mice (e.g., C57BL/6J or Swiss Webster) are commonly used. Strain differences in baseline immobility and drug response should be considered.[1]

  • Housing: Mice should be group-housed (e.g., 4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Upon arrival in the facility, animals should be allowed to acclimate for at least one week before any experimental procedures. They should be moved to the testing room at least 1-2 hours before the start of the experiment to acclimate to the new environment.[2]

Drug Preparation and Administration
  • Vehicle: this compound hydrochloride can be dissolved in physiological saline or distilled water. The vehicle used for the control group must be the same as that used for the drug-treated groups.

  • Dose Selection: Based on preclinical studies, a range of doses should be investigated to determine a dose-response relationship. A minimal effective dose of 2.5 mg/kg (i.p.) has been reported for this compound in the mouse TST.

  • Administration: this compound or vehicle is typically administered via intraperitoneal (i.p.) injection 30-60 minutes before the start of the tail suspension test. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

Tail Suspension Test Procedure

The tail suspension test is typically conducted over a 6-minute period.[3][4][5]

  • Apparatus: The apparatus consists of a horizontal bar elevated at least 50 cm from the floor, from which the mouse can be suspended by its tail. It is recommended to use individual compartments to prevent mice from seeing each other.

  • Suspension:

    • Secure a piece of adhesive tape (approximately 1 cm from the tip) to the mouse's tail.

    • The free end of the tape is then attached to the horizontal bar, suspending the mouse. The mouse's body should be approximately 20-25 cm above the floor.

  • Recording: The entire 6-minute session should be recorded using a video camera positioned to have a clear view of the mouse's behavior.

  • Data Analysis: An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the absence of any movement except for minor respiratory movements. The total time spent immobile during the 6-minute test is the primary endpoint. Automated scoring systems can also be used for consistency.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating this compound using the tail suspension test.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation randomization Randomization into Treatment Groups animal_acclimation->randomization drug_prep Drug Preparation (this compound & Vehicle) drug_admin Drug Administration (i.p.) drug_prep->drug_admin randomization->drug_admin tst Tail Suspension Test (6 min) drug_admin->tst 30-60 min wait video_recording Video Recording of Behavior tst->video_recording scoring Scoring of Immobility Time video_recording->scoring stat_analysis Statistical Analysis scoring->stat_analysis

Caption: Experimental workflow for the tail suspension test.

Signaling Pathway

This compound's antidepressant effects are thought to be mediated, in part, by the potentiation of serotonin and norepinephrine in the central nervous system.[6] Emerging evidence suggests that these effects may involve the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase receptor B (TrkB) signaling pathway, which plays a crucial role in neurogenesis and synaptic plasticity.

G cluster_snri Synaptic Cleft This compound This compound serotonin Serotonin This compound->serotonin Inhibits Reuptake norepinephrine Norepinephrine This compound->norepinephrine Inhibits Reuptake bdnf BDNF serotonin->bdnf norepinephrine->bdnf trkb TrkB Receptor bdnf->trkb Activates pi3k PI3K trkb->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor effects Antidepressant-like Effects (Reduced Immobility) mtor->effects

Caption: Proposed signaling pathway of this compound.

References

Application Note: Evaluating the Efficacy of Levomilnacipran in a Lipopolysaccharide (LPS)-Induced Mouse Model of Depression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant global health burden. Emerging evidence highlights the critical role of neuroinflammation in the pathophysiology of depression.[1][2] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are often elevated in patients with MDD.[1] The lipopolysaccharide (LPS)-induced model of depression in rodents is a widely used and validated tool for investigating the mechanisms of inflammation-associated depression and for the preclinical screening of novel antidepressant therapies.[1][3][4]

LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust peripheral immune response, leading to the production of pro-inflammatory cytokines.[3] These peripheral signals are transmitted to the central nervous system (CNS), activating microglia and inducing a neuroinflammatory state that culminates in depressive-like behaviors, including anhedonia and behavioral despair.[3][5][6] These behaviors can be measured using standardized tests like the Forced Swim Test (FST) and Tail Suspension Test (TST).[7][8]

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of MDD.[9][10] It distinguishes itself from other SNRIs with a greater potency for norepinephrine reuptake inhibition.[11][12] Recent studies suggest that beyond its classical monoamine-modulating effects, this compound may exert antidepressant effects by suppressing neuroinflammation and modulating synaptic plasticity.[13][14][15]

This application note provides a detailed protocol for utilizing the LPS-induced depression model in mice to assess the anti-inflammatory and antidepressant-like effects of this compound.

Signaling Pathways and Mechanisms of Action

LPS-Induced Neuroinflammatory Pathway

Systemic administration of LPS activates the innate immune system, primarily through Toll-like receptor 4 (TLR4) on immune cells like macrophages. This initiates a downstream signaling cascade involving adaptor proteins such as MyD88, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, resulting in the synthesis and release of cytokines including TNF-α, IL-1β, and IL-6.[2][6] These cytokines can cross the blood-brain barrier or signal to the brain via vagal afferents, leading to the activation of microglia, the resident immune cells of the CNS.[3] Activated microglia, in turn, produce their own pro-inflammatory mediators, establishing a state of neuroinflammation that is strongly implicated in the development of depressive-like behaviors.[3][6]

LPS_Pathway cluster_0 Peripheral Immune System cluster_1 Central Nervous System LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Signaling Cascade NFkB NF-κB Activation MyD88->NFkB Cytokines_P Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines_P Microglia Microglia Activation Cytokines_P->Microglia Blood-Brain Barrier Communication Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Depression Depressive-like Behaviors Neuroinflammation->Depression

Caption: LPS-induced neuroinflammatory signaling pathway.
Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[10][16] This blockade increases the synaptic availability of serotonin and norepinephrine, neurotransmitters crucial for mood regulation, thereby alleviating depressive symptoms.[12] Additionally, studies in the LPS model indicate that this compound can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines.[13][15] This anti-inflammatory action may contribute significantly to its overall antidepressant effect, potentially by modulating microglial activation and protecting against neuronal damage.[14][15] Some evidence also suggests this compound may upregulate the BDNF/TrkB signaling pathway, which is critical for synaptic plasticity.[13][17]

Caption: Dual mechanism of action of this compound.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and interpretable data. The following workflow is recommended for testing the efficacy of this compound in the LPS mouse model.

Workflow cluster_groups Experimental Groups (n=10-12 per group) cluster_behavior Behavioral Test Battery G1 Group 1: Vehicle + Saline G2 Group 2: Vehicle + LPS G3 Group 3: This compound + LPS Acclimatization 1. Animal Acclimatization (1 week) Treatment 2. Pre-treatment (this compound or Vehicle, i.p.) (e.g., 30-60 min prior to LPS) Acclimatization->Treatment Induction 3. Model Induction (LPS or Saline, i.p.) Treatment->Induction Behavior 4. Behavioral Testing (24 hours post-LPS) Induction->Behavior OFT A. Open Field Test (Locomotor Activity) TST B. Tail Suspension Test (Depressive-like Behavior) FST C. Forced Swim Test (Depressive-like Behavior) Euthanasia 5. Euthanasia & Tissue Collection (Immediately after behavioral tests) Behavior->Euthanasia Analysis 6. Biochemical Analysis (e.g., ELISA for Cytokines in Hippocampus/Prefrontal Cortex) Euthanasia->Analysis

Caption: Experimental workflow for testing this compound.

Detailed Experimental Protocols

Animals
  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: House animals in groups of 4-5 per cage under standard laboratory conditions (22 ± 2°C, 12-h light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimate to the housing facility for at least one week before initiating any experimental procedures.

LPS Model Induction and Drug Administration
  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). A dose of 30 mg/kg has been shown to be effective in rats.[13][17] Dose adjustments may be necessary for mice.

  • LPS Preparation: Dissolve E. coli lipopolysaccharide (serotype 055:B5 or similar) in sterile, pyrogen-free saline. A commonly used dose to induce depressive-like behaviors without prolonged sickness is 0.5 mg/kg or 0.83 mg/kg.[2][4]

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • 30-60 minutes after the drug administration, inject LPS (0.5-0.83 mg/kg, i.p.) or an equivalent volume of saline.

    • Return mice to their home cages. Behavioral testing should commence 24 hours post-LPS injection, a time point when acute sickness behaviors have typically subsided, but depressive-like behaviors are prominent.[7][18]

Behavioral Testing (24 hours post-LPS)
  • Purpose: To assess general locomotor activity and anxiety-like behavior. This test is crucial to ensure that any observed effects in the FST or TST are not due to motor impairment.[19][20]

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of non-reflective material. The arena floor is typically divided into a central zone and a peripheral zone by video tracking software.[21][22]

  • Procedure:

    • Place the mouse in the center of the arena and allow it to explore freely for 5-20 minutes.[19][22]

    • Record the session using an overhead video camera.

    • Between trials, clean the arena thoroughly with 70% ethanol to eliminate olfactory cues.[20]

  • Parameters Measured: Total distance traveled, time spent in the center zone, and number of rearing events.

  • Purpose: To measure behavioral despair, a common depressive-like symptom in rodents.[23][24]

  • Apparatus: A suspension box or chamber that prevents the mouse from escaping or holding onto surfaces.

  • Procedure:

    • Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[23][25]

    • Suspend the mouse by the tape from a hook or bar within the chamber.

    • Record the session for a total of 6 minutes.[24][25]

    • The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any movement except for minor motions necessary for balance.[23][26]

  • Parameters Measured: Total time of immobility (in seconds).

  • Purpose: An alternative and widely used test to assess behavioral despair.[27][28]

  • Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15-20 cm).[27][28]

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[29][30]

    • Observe and score the duration of immobility, defined as the time the mouse spends floating with only minimal movements required to keep its head above water.[30] Scoring is typically performed during the last 4 minutes of the test.[30]

    • After the test, remove the mouse, dry it with a towel, and place it in a warm, dry environment before returning it to its home cage.[27]

  • Parameters Measured: Total time of immobility (in seconds).

Brain Tissue Collection and Cytokine Analysis
  • Euthanasia and Dissection: Immediately following the final behavioral test, euthanize mice using an approved method (e.g., cervical dislocation or CO2 asphyxiation followed by decapitation).

  • Tissue Harvest: Rapidly dissect the brain on an ice-cold surface. Isolate specific brain regions implicated in depression, such as the hippocampus and prefrontal cortex.

  • Sample Preparation: Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis. For ELISA, homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors.[31]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Purpose: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

    • Procedure: Follow the manufacturer's instructions for a commercially available mouse cytokine ELISA kit.[32][33]

    • General Steps:

      • Add standards and prepared brain homogenates to the antibody-coated microplate wells.

      • Incubate to allow cytokines to bind.

      • Wash the plate and add a biotinylated detection antibody.

      • Incubate, wash, and add a streptavidin-HRP conjugate.

      • Incubate, wash, and add a TMB substrate solution to develop color.

      • Add a stop solution and measure the absorbance at 450 nm using a microplate reader.[32]

    • Quantification: Calculate cytokine concentrations in pg/mg of total protein based on the standard curve.

Data Presentation and Expected Outcomes

Quantitative data should be presented in a clear, tabular format. Data are typically expressed as mean ± SEM. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be used to determine significance between groups.

Table 1: Expected Outcomes of Behavioral Tests

Experimental Group Open Field Test (Total Distance) Tail Suspension Test (Immobility Time) Forced Swim Test (Immobility Time)
Vehicle + Saline Normal Baseline Baseline
Vehicle + LPS No significant change vs. Saline[34] Increased vs. Saline[7][8] Increased vs. Saline[7][8]

| This compound + LPS | No significant change vs. LPS | Decreased vs. LPS[13][15] | Decreased vs. LPS[13][15] |

Table 2: Expected Outcomes of Cytokine Analysis (Hippocampus/PFC)

Experimental Group TNF-α Level (pg/mg protein) IL-1β Level (pg/mg protein) IL-6 Level (pg/mg protein)
Vehicle + Saline Baseline Baseline Baseline
Vehicle + LPS Increased vs. Saline[5][6] Increased vs. Saline[5][6] Increased vs. Saline[1][6]

| This compound + LPS | Decreased vs. LPS[13][15] | Decreased vs. LPS[13][15] | Decreased vs. LPS[13] |

Conclusion

The LPS-induced model of depression provides a powerful platform for evaluating the antidepressant and anti-inflammatory properties of compounds like this compound. The protocols outlined in this application note describe a comprehensive approach, from model induction to behavioral and biochemical analysis. The expected results would demonstrate that this compound can ameliorate depressive-like behaviors in an inflammation-driven model, likely by mitigating the underlying neuroinflammatory processes. This methodology is valuable for researchers in both academic and industrial settings aiming to discover and characterize novel therapeutics for depression, particularly those targeting the immune-brain axis.

References

Application Notes and Protocols: Development of a Validated RP-HPLC Method for Levomilnacipran Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder. The accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in plasma samples. The method is simple, accurate, precise, and suitable for routine analysis in a clinical or research laboratory setting.

Principle

This method utilizes protein precipitation for the extraction of this compound from plasma, followed by chromatographic separation on a C18 reversed-phase column with UV detection. The chromatographic separation is achieved using an isocratic mobile phase, allowing for a straightforward and rapid analysis. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Materials and Reagents

  • This compound hydrochloride reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Dipotassium hydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system equipped with a UV-Visible detector, autosampler, and data acquisition software.

  • Column: XBridge™ C18 column (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of methanol and 10 mM dipotassium hydrogen phosphate buffer (pH 6.5) in a 50:50 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 215 nm.[1][2]

  • Injection Volume: 20 µL.[1][2]

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.[1][2]

Experimental Protocols

Preparation of Solutions
  • Dipotassium Hydrogen Phosphate Buffer (10 mM, pH 6.5): Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 10 mM solution. Adjust the pH to 6.5 using a dilute solution of orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the filtered 10 mM dipotassium hydrogen phosphate buffer (pH 6.5) and HPLC grade methanol in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for 15-20 minutes before use.

Preparation of Standard and Quality Control (QC) Samples
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 to 30 µg/mL.[3]

  • Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low, medium, and high.

Sample Preparation from Plasma (Protein Precipitation)
  • Pipette 500 µL of the plasma sample (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 1.0 mL of cold acetonitrile to the plasma sample to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Summary

The developed RP-HPLC method was validated according to ICH guidelines, and the key parameters are summarized below.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.38[3]
Theoretical Plates> 2000Complies
% RSD of Peak Area≤ 2.0%Complies
Table 2: Method Validation Parameters
ParameterResult
Linearity Range 5-30 µg/mL[3]
Correlation Coefficient (r²) 0.998[3]
Precision (%RSD)
- Intraday< 2%[1]
- Interday< 2%[1]
Accuracy (% Recovery) 99.86%[3]
Limit of Detection (LOD) 1.42 µg/mL[3]
Limit of Quantification (LOQ) 4.75 µg/mL[3]
Specificity No interference from endogenous plasma components was observed at the retention time of this compound.

Experimental Workflow and Diagrams

G cluster_0 Sample Collection and Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis and Reporting Collect_Plasma Collect Plasma Sample Spike_IS Spike Internal Standard (Optional) Collect_Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation (10,000 rpm, 10 min) Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_Sample Inject Sample (20 µL) Reconstitute->Inject_Sample HPLC_Separation RP-HPLC Separation (C18 Column) Inject_Sample->HPLC_Separation UV_Detection UV Detection (215 nm) HPLC_Separation->UV_Detection Generate_Chromatogram Generate Chromatogram UV_Detection->Generate_Chromatogram Peak_Integration Peak Area Integration Generate_Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification Report_Results Report Results Quantification->Report_Results

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and isocratic elution make it suitable for high-throughput analysis in a research or clinical setting. The method has been validated and meets the requirements for accuracy, precision, and linearity, ensuring the generation of high-quality data for pharmacokinetic and other clinical studies.

References

Application Note: Simultaneous Determination of Levomilnacipran and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of levomilnacipran and its major metabolites in biological matrices. This compound is a serotonin and norepinephrine reuptake inhibitor approved for the treatment of major depressive disorder. Monitoring its plasma concentrations along with its metabolites is crucial for pharmacokinetic studies and clinical drug monitoring. The described protocol provides a reliable methodology for researchers and drug development professionals.

Introduction

This compound is an antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine.[1] Its metabolism in humans primarily involves N-desethylation, hydroxylation, and glucuronidation, leading to the formation of key metabolites such as N-desethyl this compound, p-hydroxy this compound, and their respective glucuronide conjugates.[2][3] A sensitive and specific analytical method is essential for the simultaneous determination of the parent drug and its metabolites to understand its complete pharmacokinetic profile. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.[4][5][6]

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Urine Sample is_add Add Internal Standard plasma->is_add extraction Liquid-Liquid Extraction is_add->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc_sep LC Separation reconstitution->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols

This section provides a detailed protocol for the simultaneous determination of this compound and its metabolites.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma or urine sample into a polypropylene tube.[2]

  • Add 10 µL of the internal standard working solution (e.g., this compound-D10 and N-desethyl this compound-D5).[2]

  • Vortex briefly to mix.

  • Add 3 mL of ethyl acetate as the extraction solvent.[2]

  • Cap the tubes and shake vigorously for 10 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Synergi Polar-RP 100A (50 mm × 2.0 mm, 2.5 µm) or equivalent.[2]

  • Mobile Phase: Isocratic elution with a mixture of 0.2% formic acid in water and acetonitrile (54:46, v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: Ambient or controlled at 25°C.[2]

  • Injection Volume: 10 µL.

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 550°C.[7]

  • Ionization Voltage: 5000 V.[7]

Data Acquisition and Quantification

Data acquisition and processing are performed using the instrument-specific software. Quantification is based on the peak area ratio of the analyte to the internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the calibration standards.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS method for this compound and its metabolites.

Table 1: Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound247.2230.3
N-desethyl this compound--
p-hydroxy this compound--
This compound Glucuronide--
N-desethyl this compound Glucuronide--
This compound-D10 (IS)257.2240.4
N-desethyl this compound-D5 (IS)--

Note: Specific MRM transitions for all metabolites were not detailed in the public literature reviewed. These would need to be optimized during method development.

Table 2: Calibration Curve Ranges

MatrixAnalyteCalibration Range (ng/mL)
Human PlasmaThis compound & Metabolites1 - 250
Human UrineThis compound & Metabolites1 - 5,000
Monkey PlasmaThis compound & Metabolites1 - 500
Monkey UrineThis compound & Metabolites1 - 500
Rat PlasmaThis compound & Metabolites1 - 500
Rat UrineThis compound & Metabolites50 - 24,750

Data extracted from Puozzo et al. (2015).[2]

Table 3: Method Validation Parameters

ParameterThis compoundN-desethyl this compoundp-hydroxy this compoundGlucuronide Metabolites
Linearity (r²) >0.99>0.99>0.99>0.99
LLOQ (ng/mL) 11Not SpecifiedNot Specified
Intra-day Precision (%CV) <15%<15%Not SpecifiedNot Specified
Inter-day Precision (%CV) <15%<15%Not SpecifiedNot Specified
Accuracy (% bias) ±15%±15%Not SpecifiedNot Specified
Recovery (%) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Matrix Effect (%) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Detailed validation data for each metabolite was not available in the public literature reviewed. The values presented are typical acceptance criteria for bioanalytical method validation.

Metabolic Pathway of this compound

The metabolic transformation of this compound in the body follows several key pathways.

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism levo This compound ndes N-desethyl this compound levo->ndes N-dealkylation phydroxy p-hydroxy this compound levo->phydroxy Hydroxylation levo_gluc This compound Glucuronide levo->levo_gluc Glucuronidation ndes_gluc N-desethyl this compound Glucuronide ndes->ndes_gluc Glucuronidation phydroxy_gluc p-hydroxy this compound Glucuronide phydroxy->phydroxy_gluc Glucuronidation

Caption: Major metabolic pathways of this compound.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the simultaneous determination of this compound and its major metabolites in biological fluids. The protocol is suitable for pharmacokinetic research, therapeutic drug monitoring, and other applications in drug development. While a comprehensive set of validation data for all metabolites is not publicly available, the provided methodology serves as a strong foundation for developing and validating a complete bioanalytical method in accordance with regulatory guidelines.

References

Application Notes and Protocols for Determining the IC50 of Levomilnacipran for NET and SERT

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levomilnacipran, the more active enantiomer of milnacipran, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[1][2] Its therapeutic effect is believed to be linked to the potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[2] this compound achieves this by selectively binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft.[3][4]

Unlike some other SNRIs, this compound exhibits a greater potency for norepinephrine reuptake inhibition compared to serotonin reuptake inhibition.[4][5] In vitro studies have shown an approximately 2-fold preference for NET over SERT.[4] Quantifying the inhibitory activity of this compound at these two transporters is crucial for understanding its pharmacological profile and for the development of new chemical entities. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug in inhibiting a specific biological or biochemical function.[6]

This document provides detailed protocols for two common cell-based assays used to determine the IC50 values of this compound for both NET and SERT: a fluorescence-based neurotransmitter uptake assay and a traditional radioligand binding assay.

Mechanism of Action: NET and SERT Inhibition

This compound exerts its effect at the neuronal synapse. By blocking NET and SERT on the presynaptic neuron, it increases the concentration of norepinephrine and serotonin available to bind to postsynaptic receptors.[3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine NET NET NE->NET Reuptake NE_cleft NE NE->NE_cleft Release SHT Serotonin SERT SERT SHT->SERT Reuptake SHT_cleft 5-HT SHT->SHT_cleft Release Vesicle Vesicles Vesicle->NE Vesicle->SHT NE_Receptor NE Receptor NE_cleft->NE_Receptor Binding SHT_Receptor 5-HT Receptor SHT_cleft->SHT_Receptor Binding This compound This compound This compound->NET Inhibition This compound->SERT Inhibition G A Seed HEK-hNET or HEK-hSERT cells in 96/384-well plates B Allow cells to adhere (3-4 hours or overnight) A->B C Prepare serial dilutions of this compound B->C D Pre-incubate cells with This compound (10 min, 37°C) C->D E Add fluorescent dye solution (Substrate + Masking Dye) D->E F Read fluorescence intensity (Kinetic or Endpoint mode) E->F G Data Analysis: Calculate % Inhibition & IC50 F->G G A Prepare cell membranes from HEK-hNET or HEK-hSERT cells B Incubate membranes with radioligand and competing this compound A->B C Separate bound from free radioligand via rapid vacuum filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity on filters using a scintillation counter D->E F Data Analysis: Calculate Ki from IC50 E->F

References

Application Notes and Protocols: Investigating the Effects of Levomilnacipran on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework to investigate the effects of levomilnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), on synaptic plasticity. The protocols outlined below are intended to guide researchers in assessing the molecular and functional changes in neurons following this compound treatment.

Introduction

This compound is an antidepressant that primarily functions by inhibiting the reuptake of serotonin and norepinephrine, with a higher potency for the latter.[1][2][3] Emerging evidence suggests that its therapeutic effects may be mediated, in part, by promoting synaptic plasticity.[4][5][6] Studies have indicated that this compound can enhance synaptic plasticity through the upregulation of the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase B (TrkB)-mediated PI3K/Akt/mTOR signaling pathway.[1][7] This leads to increased expression of crucial synaptic proteins such as Postsynaptic Density Protein 95 (PSD-95) and synaptophysin, which are vital for synaptic structure and function.[7][8]

These protocols will detail methods to explore these effects through electrophysiological recordings of long-term potentiation (LTP), biochemical analysis of key signaling proteins, and morphological assessment of dendritic spines.

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables for straightforward comparison between control and this compound-treated groups.

Table 1: Electrophysiological Parameters (LTP)

Treatment GroupBaseline fEPSP Slope (mV/ms)Post-HFS fEPSP Slope (mV/ms)% Potentiation
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Table 2: Western Blot Analysis of Synaptic Proteins

Treatment GroupPSD-95 Expression (Normalized to Control)Synaptophysin Expression (Normalized to Control)p-CREB/CREB Ratio
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Table 3: Dendritic Spine Density and Morphology

Treatment GroupTotal Spine Density (spines/10 µm)Mushroom Spine DensityThin Spine DensityStubby Spine Density
Vehicle Control
Levomilnac-ipran (Dose 1)
Levomilnac-ipran (Dose 2)

Mandatory Visualizations

Signaling Pathway

levomilnacipran_signaling_pathway This compound This compound snri SNRI Activity (↑ NE, ↑ 5-HT) This compound->snri bdnf ↑ BDNF snri->bdnf trkb TrkB Receptor bdnf->trkb pi3k PI3K trkb->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor creb CREB mtor->creb synaptic_proteins ↑ Synaptic Proteins (PSD-95, Synaptophysin) creb->synaptic_proteins synaptic_plasticity Enhanced Synaptic Plasticity synaptic_proteins->synaptic_plasticity experimental_workflow start Start: Animal Model (e.g., Rats/Mice) treatment Chronic this compound or Vehicle Administration start->treatment tissue Hippocampal Tissue Collection treatment->tissue electro Electrophysiology (LTP Measurement) tissue->electro biochem Biochemistry (Western Blot) tissue->biochem imaging Histology & Imaging (Dendritic Spines) tissue->imaging analysis Data Analysis & Comparison electro->analysis biochem->analysis imaging->analysis end Conclusion analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Levomilnacipran Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing levomilnacipran in in vitro assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound hydrochloride exhibits varying solubility in different solvents. It is sparingly soluble in water but readily dissolves in organic solvents. A summary of its solubility is presented in the table below.

Q2: My this compound precipitated when I added it to my cell culture medium. What could be the cause and how can I prevent this?

A2: Precipitation of this compound in aqueous buffers or cell culture media is a common issue. This can be triggered by several factors, including:

  • pH shifts: The pH of your final solution may not be optimal for maintaining this compound solubility.

  • High concentration: The final concentration of this compound in your assay may exceed its solubility limit in the specific buffer system.

  • Buffer components: Certain salts or other components in your media could be interacting with the compound, leading to precipitation.

  • Improper dissolution of stock solution: If the initial DMSO stock is not fully dissolved, it can lead to precipitation upon dilution.

To prevent this, consider the troubleshooting steps outlined in the guides below, such as adjusting the pH, using co-solvents, or preparing the working solution in a stepwise manner.

Q3: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?

A3: While this compound hydrochloride is soluble in PBS at pH 7.2 to approximately 10 mg/mL, it is not recommended to store aqueous stock solutions for more than one day due to potential stability issues and risk of precipitation.[1] For long-term storage, it is best to prepare concentrated stock solutions in organic solvents like DMSO or ethanol and store them at -20°C.

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation during the preparation of working solutions for in vitro assays.

Workflow for Troubleshooting Precipitation

start Precipitation Observed check_stock 1. Verify Stock Solution (Clarity, Concentration) start->check_stock adjust_ph 2. Optimize pH of Aqueous Buffer check_stock->adjust_ph Stock OK use_cosolvent 3. Introduce a Co-solvent adjust_ph->use_cosolvent Precipitation persists success Solution Clear adjust_ph->success Solution clear cyclodextrin 4. Employ Cyclodextrins use_cosolvent->cyclodextrin Precipitation persists use_cosolvent->success Solution clear sonication 5. Utilize Sonication cyclodextrin->sonication Precipitation persists cyclodextrin->success Solution clear sonication->success Solution clear fail Precipitation Persists sonication->fail

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

The following tables summarize the known solubility of this compound hydrochloride in various solvents and buffer conditions.

Table 1: Solubility of this compound Hydrochloride in Common Solvents

SolventSolubilityReference
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL[1]
Ethanol~33 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~33 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
WaterSparingly soluble / Very soluble[2][3]
MethanolEasily soluble[4]
AcetonitrileEasily soluble[4]

Note: The qualitative descriptors "sparingly soluble" and "very soluble" for water suggest that solubility can be significantly influenced by factors such as pH and temperature. The description "easily soluble" for methanol and acetonitrile is qualitative and quantitative data is not currently available.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride in DMSO for use in cell culture experiments.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 33 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: While some sources suggest that filter sterilization of DMSO stocks is not necessary as little will survive in 100% DMSO, if you are concerned about contamination, you can filter the solution through a 0.2 µm PTFE syringe filter.[5] Be aware that this may lead to some loss of compound due to binding to the filter membrane.[5]

Protocol 2: pH-Mediated Solubility Enhancement

This protocol provides a general method for improving the solubility of this compound in aqueous buffers by adjusting the pH. As a weakly basic compound, this compound's solubility is expected to increase in acidic conditions.

Materials:

  • This compound hydrochloride

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the desired aqueous buffer at a volume slightly less than the final target volume.

  • Add the desired amount of this compound hydrochloride to the buffer while stirring.

  • If the compound does not fully dissolve, slowly add 0.1 M HCl dropwise while continuously monitoring the pH.

  • Continue adding acid until the this compound is fully dissolved. Record the final pH.

  • Adjust the pH back towards the desired final pH using 0.1 M NaOH, being careful not to exceed the pH at which precipitation re-occurs.

  • Bring the final volume to the target with the aqueous buffer.

  • Sterile-filter the final solution using a 0.22 µm syringe filter if required for the assay.

Note: It is crucial to determine the optimal pH range for both solubility and the stability and performance of your specific in vitro assay.

Signaling Pathway

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effects by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Mechanism of Action of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits serotonin_vesicle Serotonin Vesicle serotonin Serotonin serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine Vesicle norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine Release serotonin->sert serotonin_receptor Serotonin Receptor serotonin->serotonin_receptor Binds norepinephrine->net Reuptake norepinephrine_receptor Norepinephrine Receptor norepinephrine->norepinephrine_receptor Binds downstream Downstream Signaling serotonin_receptor->downstream norepinephrine_receptor->downstream

References

Addressing the stability of levomilnacipran in solution for long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of levomilnacipran in long-term cell culture experiments, with a focus on addressing its stability in solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound for my cell culture experiments?

A1: this compound hydrochloride is soluble in several organic solvents and aqueous buffers. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] This allows for minimal solvent exposure to your cells when diluted to the final working concentration in your culture medium. Always use high-purity, sterile-filtered solvents.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[2] The solid, crystalline form of this compound hydrochloride is stable for at least four years when stored at -20°C.[1]

Q3: How stable is this compound in aqueous solutions or cell culture media?

A3: Based on supplier recommendations, aqueous solutions of this compound are not recommended for storage for more than one day.[1] This suggests that this compound may be susceptible to degradation in aqueous environments, which includes cell culture media. Factors such as pH, temperature (37°C in an incubator), and components of the media can influence the stability of small molecules.[3][4] Therefore, for long-term experiments, the stability of this compound in your specific cell culture medium over the duration of the experiment is a critical consideration.

Q4: Can I prepare a large batch of media containing this compound for my entire long-term experiment?

A4: Given the limited stability of this compound in aqueous solutions, preparing a large batch of media containing the compound for a multi-day or week-long experiment is strongly discouraged. The compound may degrade over time at 37°C, leading to a decrease in its effective concentration and potentially confounding experimental results.

Q5: My cells are not showing the expected response to this compound in a long-term assay. What could be the issue?

A5: If you observe a diminished or inconsistent response over time, it could be due to the degradation of this compound in the cell culture medium. Other potential issues include poor cell health, cell line misidentification, or microbial contamination.[4] Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in long-term cell culture experiments.

Observed Problem Potential Cause Recommended Solution
Inconsistent or diminishing cellular response over time. Degradation of this compound in the culture medium at 37°C.1. Frequent Media Changes: Replace the culture medium with freshly prepared medium containing this compound every 24 hours. 2. Verify Stock Solution Integrity: Use a fresh aliquot of your stock solution for each media preparation.
Precipitate forms in the culture medium after adding this compound. Poor solubility of this compound at the working concentration or interaction with media components.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%) to avoid both cytotoxicity and precipitation. 2. Pre-warm Media: Ensure the culture medium is at 37°C before adding the this compound stock solution. 3. Vortex Gently: Mix the medium well immediately after adding the drug.
No cellular response at expected effective concentrations. 1. Inactive compound due to improper storage or handling. 2. The chosen cell line does not express the target transporters (SERT and NET).1. Prepare Fresh Stock Solution: Prepare a new stock solution from the solid compound. 2. Confirm Target Expression: Verify the expression of serotonin (SERT) and norepinephrine (NET) transporters in your cell line using techniques like qPCR or Western blotting.
High levels of cell death observed. 1. Cytotoxicity from the compound at high concentrations. 2. Cytotoxicity from the solvent (e.g., DMSO).1. Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line. 2. Include a Vehicle Control: Treat cells with the same concentration of the solvent used for the drug stock to assess solvent-induced toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound HCl = 282.8 g/mol ).

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound HCl and transfer it to a sterile polypropylene tube.

  • Dissolution: Add the required volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium at 37°C over a defined period.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes or multi-well plates

  • 37°C incubator with 5% CO₂

  • Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation of Spiked Media: Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments. Prepare a sufficient volume for sampling at all time points.

  • Incubation: Place the "spiked" medium in a sterile, sealed container inside a 37°C, 5% CO₂ incubator to mimic experimental conditions.

  • Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in the culture medium under your experimental conditions.

Visualizations

Signaling Pathways and Workflows

This compound primarily acts as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It binds to and blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), increasing the levels of these neurotransmitters in the synaptic cleft.[1][2][5] Recent studies also suggest that it may exert antidepressant effects by upregulating the BDNF/TrkB-mediated PI3K/Akt/mTOR signaling pathway, which is crucial for synaptic plasticity.

Levomilnacipran_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits BDNF_Pathway BDNF/TrkB → PI3K/Akt/mTOR Signaling Pathway This compound->BDNF_Pathway Upregulates Increased_5HT Increased Serotonin Increased_NE Increased Norepinephrine Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Increased_5HT->Postsynaptic_Receptors Activates Increased_NE->Postsynaptic_Receptors Activates Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF_Pathway->Synaptic_Plasticity

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Prep Preparation cluster_Experiment Long-Term Cell Culture Experiment A Prepare 10 mM Stock Solution in DMSO B Aliquot and Store at -80°C A->B C Thaw Single-Use Aliquot B->C D Dilute Stock to Working Concentration in Pre-warmed Cell Culture Medium C->D E Treat Cells D->E F Incubate (37°C, 5% CO₂) E->F G Change Medium with Freshly Prepared Drug Every 24h F->G For experiments >24h H Perform Cellular Assay F->H At experimental endpoint G->F

Caption: Recommended workflow for using this compound.

Troubleshooting_Logic Start Inconsistent/Diminished Cellular Response? Check_Stability Is the medium changed with fresh drug daily? Start->Check_Stability Change_Media Implement daily media changes with freshly diluted drug. Check_Stability->Change_Media No Check_Stock Is the stock solution reliable? Check_Stability->Check_Stock Yes Change_Media->Start Re-evaluate New_Stock Prepare a fresh stock solution from solid. Check_Stock->New_Stock No Check_Cells Does the cell line express SERT/NET? Check_Stock->Check_Cells Yes New_Stock->Start Re-evaluate Validate_Cells Validate transporter expression (e.g., qPCR, Western Blot). Check_Cells->Validate_Cells Unsure Other Investigate other causes: - Cell health - Contamination - Assay parameters Check_Cells->Other Yes

References

Technical Support Center: Managing Levomilnacipran-Induced Cardiovascular Effects in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering levomilnacipran-induced increases in heart rate and blood pressure in rat models.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistent increase in heart rate and blood pressure in our rats following this compound administration. Is this an expected side effect?

A1: Yes, this is a known and expected pharmacodynamic effect of this compound. This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a higher selectivity for the norepinephrine transporter (NET) than the serotonin transporter (SERT).[1] By blocking NET, this compound increases the concentration of norepinephrine in the synaptic cleft.[2] This enhanced noradrenergic activity leads to the stimulation of adrenergic receptors in the cardiovascular system, resulting in increased heart rate and blood pressure.[3]

Q2: What is the underlying mechanism for this compound-induced hypertension and tachycardia?

A2: The primary mechanism is the inhibition of norepinephrine reuptake.[2] Increased levels of norepinephrine stimulate alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[3] Simultaneously, stimulation of beta-1 adrenergic receptors in the heart leads to a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect.

Q3: Are there any pharmacological agents that can be used to counteract these cardiovascular effects in our rat models?

  • Beta-blockers (β-adrenergic receptor antagonists): These agents, such as propranolol or metoprolol, would be expected to primarily target and reduce the this compound-induced tachycardia by blocking beta-1 adrenergic receptors in the heart.[4]

  • Alpha-1 blockers (α1-adrenergic receptor antagonists): Agents like prazosin could be effective in reducing the hypertensive effects of this compound by blocking the vasoconstriction mediated by alpha-1 adrenergic receptors.[5]

  • Combined alpha and beta-blockers: Drugs like carvedilol that possess both alpha-1 and non-selective beta-blocking properties could potentially address both the heart rate and blood pressure increases.

It is crucial to conduct pilot studies to determine the optimal dose and timing of these antagonists to counteract the effects of this compound without causing adverse effects.

Q4: What are the recommended doses of this compound for use in rat studies?

A4: The oral LD50 of this compound in rats is 238 mg/kg.[2] In a study investigating the antidepressant-like effects of this compound in a rat model of depression induced by lipopolysaccharide (LPS), a dose of 30 mg/kg (i.p.) was shown to be effective.[6] Another study on the disposition and metabolism of this compound in rats used a single oral administration of 5 mg/kg. The appropriate dose for your study will depend on the specific research question and experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Excessive increase in blood pressure or heart rate leading to animal distress. Dose of this compound may be too high for the specific rat strain or individual animal.- Review the dose-response relationship in your study. Consider reducing the dose of this compound.- Ensure accurate and consistent dosing administration.- Monitor animals closely for signs of distress and have a clear humane endpoint protocol.
High variability in cardiovascular measurements between animals. Inconsistent measurement technique or environmental stressors.- Ensure all personnel are thoroughly trained on the cardiovascular monitoring equipment (telemetry or tail-cuff).- Standardize the acclimatization period for the animals before measurements.- Minimize environmental stressors such as noise and excessive handling.
Difficulty in obtaining reliable tail-cuff blood pressure readings. Improper cuff size, placement, or insufficient warming of the tail.- Select the appropriate cuff size for the rat's tail diameter.- Ensure the cuff and sensor are placed correctly over the caudal artery.- Adequately warm the rat's tail to ensure sufficient blood flow for detection.[7][8]
Signal loss or artifacts in telemetry data. Implanted device issues or poor signal reception.- Check the battery life of the telemetry implant.- Ensure the receiver is properly positioned under the animal's cage.- Consult the telemetry system manufacturer's troubleshooting guide for specific issues.

Quantitative Data Summary

The following tables summarize the expected cardiovascular effects of this compound based on clinical data and provide a starting point for experimental design in rats.

Table 1: Mean Change in Cardiovascular Parameters in Humans with this compound Treatment

DoseMean Increase in Heart Rate (bpm)
40 mg7.2
80 mg7.2
120 mg9.1

Data from short-term clinical studies.[9]

Table 2: Illustrative Doses of this compound Used in Rat Studies

DoseRoute of AdministrationStudy ContextReference
30 mg/kgIntraperitoneal (i.p.)Antidepressant-like effects[6]
5 mg/kgOralPharmacokinetics
50 mg/kgOralPharmacokinetics

Note: These doses were not specifically used to study cardiovascular effects and should be considered as a reference for designing new studies.

Experimental Protocols

Protocol 1: Measurement of Heart Rate and Blood Pressure in Conscious Rats using Tail-Cuff Method

This non-invasive method is suitable for repeated measurements over time.

Materials:

  • Rat restrainer

  • Tail-cuff system with a pulse sensor and an occlusion cuff

  • Warming platform or chamber

  • Data acquisition system

Procedure:

  • Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual experiment to minimize stress-induced cardiovascular changes.

  • Warming: Place the rat on a warming platform or in a warming chamber to gently warm the tail. This is crucial for detecting the tail pulse.

  • Restraint and Cuff Placement: Gently place the rat in the restrainer. Securely place the occlusion cuff and the pulse sensor around the base of the tail.

  • Measurement:

    • The system will automatically inflate the occlusion cuff to a pressure above the systolic blood pressure, stopping blood flow.

    • The cuff will then slowly deflate.

    • The data acquisition system will record the pressure at which the pulse reappears (systolic blood pressure) and when blood flow becomes continuous (diastolic blood pressure, depending on the system). Heart rate is typically calculated from the pulse signal.

  • Data Collection: Perform several measurement cycles for each rat at each time point to ensure data reliability.

Protocol 2: Continuous Monitoring of Cardiovascular Parameters using Radiotelemetry

This invasive method provides continuous and more accurate data without the stress of restraint.

Materials:

  • Implantable telemetry device (transmitter)

  • Surgical tools for sterile implantation

  • Receiver platform

  • Data acquisition and analysis software

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Under aseptic surgical conditions, implant the telemetry transmitter, typically in the abdominal cavity.

    • The pressure-sensing catheter of the transmitter is inserted into the abdominal aorta.

    • The ECG leads (if applicable) are placed in a standard configuration.

    • Close the surgical incisions and allow the animal to recover fully. A post-operative recovery period of at least one week is recommended.

  • Housing: House the rat in a cage placed on a receiver platform that wirelessly receives the signals from the implanted transmitter.

  • Data Acquisition:

    • The receiver transmits the data to a computer running the data acquisition software.

    • Record baseline cardiovascular parameters (heart rate, systolic blood pressure, diastolic blood pressure, mean arterial pressure) before administering this compound.

    • Administer this compound and any potential counteracting agents according to the experimental design.

    • Continuously monitor and record the cardiovascular parameters for the duration of the experiment.

  • Data Analysis: Analyze the collected data to determine the effects of the treatments on cardiovascular parameters.

Visualizations

Levomilnacipran_Signaling_Pathway cluster_synapse Noradrenergic Synapse cluster_cardiovascular Cardiovascular System This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_Synapse Norepinephrine (NE) NE_Synapse->NET Reuptake Adrenergic_Receptor_Pre α2-Adrenergic Receptor (Presynaptic) NE_Synapse->Adrenergic_Receptor_Pre Binds Adrenergic_Receptor_Post α1 & β1 Adrenergic Receptors (Postsynaptic) NE_Synapse->Adrenergic_Receptor_Post Increased Binding NE_Vesicle NE Vesicle NE_Vesicle->NE_Synapse Release Vasoconstriction Vasoconstriction Adrenergic_Receptor_Post->Vasoconstriction Increased_HR Increased Heart Rate (Tachycardia) Adrenergic_Receptor_Post->Increased_HR Increased_BP Increased Blood Pressure (Hypertension) Vasoconstriction->Increased_BP

Caption: Mechanism of this compound-induced cardiovascular effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis Animal_Acclimatization Animal Acclimatization (and Telemetry Recovery if applicable) Baseline_Measurement Baseline Cardiovascular Measurement Animal_Acclimatization->Baseline_Measurement Vehicle Vehicle Control Baseline_Measurement->Vehicle This compound This compound Baseline_Measurement->this compound Levomilnacipran_Antagonist This compound + Antagonist (e.g., Beta-blocker) Baseline_Measurement->Levomilnacipran_Antagonist Antagonist_Only Antagonist Only Baseline_Measurement->Antagonist_Only Cardiovascular_Monitoring Continuous or Timed Cardiovascular Monitoring (HR, BP) Vehicle->Cardiovascular_Monitoring This compound->Cardiovascular_Monitoring Levomilnacipran_Antagonist->Cardiovascular_Monitoring Antagonist_Only->Cardiovascular_Monitoring Data_Analysis Data Analysis and Statistical Comparison Cardiovascular_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for investigating countermeasures to this compound effects.

References

Selecting an appropriate vehicle for oral gavage of levomilnacipran in rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection and procedures for oral gavage of levomilnacipran in rodents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage of this compound in rodents?

A1: Based on its high solubility, purified or ultrapure water is the recommended vehicle for preparing this compound hydrochloride solutions for oral gavage in rodents.[1][2] A study on the disposition and metabolism of this compound in rats successfully used an oral dosing solution prepared with ultrapure water.

Q2: My dose of this compound is not dissolving in water. What should I do?

A2: this compound hydrochloride is freely soluble in water (approximately 70% w/v).[1] If you are experiencing solubility issues, ensure you are using the hydrochloride salt form. If the concentration required is exceptionally high, or if you are using a different salt or the free base, other solvents can be considered. However, water is the preferred and simplest vehicle.

Q3: Can I use other vehicles for this compound oral gavage?

A3: While water is the preferred vehicle due to the high solubility of this compound hydrochloride, other common vehicles can be used if required by the experimental design. The solubility in other vehicles is provided in the data table below. It is crucial to consider the potential physiological effects of the vehicle itself on the animal model.

Q4: What are the maximum recommended dosing volumes for oral gavage in mice and rats?

A4: The maximum recommended dosing volume is generally 10 mL/kg.[3] However, to minimize the risk of aspiration and rapid passage to the duodenum, smaller volumes (e.g., 5 mL/kg) are often recommended.[3]

Q5: How can I minimize stress to the animal during oral gavage?

A5: Proper handling and restraint are key to minimizing stress.[3][4] Ensure personnel are well-trained in the technique. Alternatives to gavage, such as voluntary consumption of a palatable mixture, can also be considered if the experimental design allows.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Animal struggles excessively during the procedure. Improper restraint, stress, or pain.Ensure proper and firm, but not restrictive, restraint of the head and neck.[4] Allow the animal to acclimate to handling before the procedure. If struggling persists, consider alternative dosing methods.
Fluid is observed coming from the nose or mouth during or after dosing. Accidental administration into the trachea.Immediately stop the procedure and withdraw the gavage needle.[4] Tilt the animal's head down to allow the fluid to drain. Closely monitor the animal for any signs of respiratory distress. Do not re-dose the animal.[4]
Resistance is felt when inserting the gavage needle. Incorrect placement of the needle (e.g., in the trachea or against the esophageal wall).Do not force the needle.[4] Withdraw the needle and re-attempt, ensuring the needle is gently guided along the roof of the mouth and into the esophagus. The animal should be allowed to swallow the tube.
Animal shows signs of distress after the procedure (e.g., labored breathing, lethargy). Esophageal or stomach injury, or aspiration.Monitor the animal closely. If signs of distress are severe or persist, euthanasia may be necessary. Review the gavage technique to prevent future occurrences.
Inconsistent experimental results. Inaccurate dosing due to poor technique or incorrect solution preparation.Ensure the dosing solution is homogenous and the correct volume is administered. Verify the gavage technique to ensure the full dose is delivered to the stomach.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Common Vehicles

VehicleSolubilityNotes
WaterFreely soluble (~70% w/v; 700 mg/mL)[1]The recommended and preferred vehicle.
PBS (pH 7.2)~10 mg/mL[6]Suitable for buffered aqueous solutions.
Ethanol~33 - 57 mg/mL[6][7]Use with caution due to potential physiological effects. Should be diluted.
DMSO~20 - 57 mg/mL[6][7]Use with caution due to potential toxicity. Should be diluted significantly.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage
  • Determine the required concentration and volume: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total volume and concentration of the this compound solution needed. Aim for a dosing volume of 5-10 mL/kg.

  • Weigh the this compound hydrochloride: Accurately weigh the required amount of this compound hydrochloride powder.

  • Dissolve in vehicle: Add the weighed powder to a sterile container with the calculated volume of purified water (or other chosen vehicle).

  • Ensure complete dissolution: Vortex or stir the solution until the this compound is completely dissolved. A clear solution should be obtained.

  • Storage: It is recommended to use freshly prepared solutions. Aqueous solutions of this compound hydrochloride should not be stored for more than one day.[6]

Protocol 2: Oral Gavage Administration in Rodents
  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume.[3]

    • Properly restrain the animal to immobilize the head and align the esophagus with the stomach.[4] For mice, this is typically done by scruffing the neck and back. For rats, a two-handed grip or a restraint device may be used.

  • Gavage Needle/Tube Selection and Measurement:

    • Select an appropriately sized gavage needle. The tip should be smooth and ball-tipped to prevent injury.[4]

    • Measure the correct insertion depth by holding the needle alongside the animal from the tip of the nose to the last rib.[3][4] Mark this depth on the needle.

  • Administration:

    • Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth towards the esophagus.[4] Allow the animal to swallow the tube.

    • Advance the needle to the pre-measured depth without force.[4]

    • Slowly administer the prepared this compound solution.[4]

    • Withdraw the needle smoothly.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of adverse effects, such as changes in breathing or behavior.[4]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway affected by this compound and a logical workflow for vehicle selection.

Levomilnacipran_Signaling_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Leads to Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Leads to BDNF BDNF Synaptic_Serotonin->BDNF Upregulates Synaptic_Norepinephrine->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Synaptic_Plasticity Enhanced Synaptic Plasticity mTOR->Synaptic_Plasticity Promotes Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Contributes to

Caption: Signaling pathway of this compound's antidepressant effects.

Caption: Workflow for selecting a vehicle for this compound.

References

Technical Support Center: Levomilnacipran Co-administration and Serotonin Syndrome Risk Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on mitigating the risk of serotonin syndrome when co-administering levomilnacipran. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound can contribute to serotonin syndrome?

This compound is a serotonin and norepinephrine reuptake inhibitor (SNRI)[1][2]. By blocking the serotonin transporter (SERT), it increases the synaptic concentration of serotonin. When co-administered with other agents that also increase serotonergic activity, the excessive stimulation of serotonin receptors can lead to a potentially life-threatening condition known as serotonin syndrome[3][4][5]. This compound is noted for having a greater potency for norepinephrine reuptake inhibition compared to serotonin reuptake inhibition[6][7].

Q2: Which classes of compounds are at high risk for inducing serotonin syndrome when co-administered with this compound?

Concomitant use of this compound with several classes of drugs significantly increases the risk of serotonin syndrome. These include:

  • Monoamine Oxidase Inhibitors (MAOIs): This combination is contraindicated. MAOIs impair the metabolism of serotonin, and their concurrent use with a serotonin reuptake inhibitor like this compound can lead to a rapid and dangerous increase in serotonin levels[3][7][8].

  • Other Serotonin Reuptake Inhibitors: This includes Selective Serotonin Reuptake Inhibitors (SSRIs) and other SNRIs[9][10].

  • Tricyclic Antidepressants (TCAs): Many TCAs also inhibit serotonin reuptake[5][7].

  • Opioids: Certain opioids, such as fentanyl, tramadol, meperidine, and methadone, have serotonergic properties[1][3][5][7].

  • Triptans: These migraine medications are serotonin receptor agonists[1][3][7].

  • Other Agents: Lithium, buspirone, amphetamines, and St. John's Wort also carry a risk of inducing serotonin syndrome when combined with this compound[1][3][7].

Q3: Are there specific dosage adjustments required for this compound when used with interacting drugs?

Yes, dosage adjustments are crucial. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase this compound plasma concentrations. In such cases, the this compound dose should not exceed 80 mg per day[6][8][11].

Q4: What are the recommended washout periods when switching between this compound and an MAOI?

To minimize the risk of serotonin syndrome, specific washout periods are mandatory:

  • Switching from an MAOI to this compound: A minimum of 14 days should pass after discontinuing the MAOI before starting this compound[3][7].

  • Switching from this compound to an MAOI: At least 7 days should pass after stopping this compound before initiating an MAOI[3][7].

Troubleshooting Guide

Issue: An experimental subject co-administered this compound and another serotonergic agent is exhibiting potential signs of serotonin syndrome.

Symptoms to Monitor:

Serotonin syndrome presents with a triad of symptoms. It's crucial to monitor for:

  • Mental Status Changes: Agitation, confusion, restlessness, and anxiety[4][6].

  • Autonomic Instability: Tachycardia, elevated blood pressure, diaphoresis (sweating), and hyperthermia[4][5][6].

  • Neuromuscular Hyperactivity: Tremor, hyperreflexia, myoclonus (muscle twitching), and in severe cases, rigidity[4][6]. Spontaneous or inducible clonus, particularly in the lower limbs, is a highly indicative sign[12].

Immediate Actions:

  • Discontinue All Serotonergic Agents: This is the most critical first step[3][4][12].

  • Initiate Supportive Care: Management is primarily supportive and depends on the severity of the symptoms[4][12]. This may include intravenous fluids, correction of vital signs, and management of agitation with benzodiazepines[5][12].

  • Manage Hyperthermia: For elevated body temperature, standard cooling measures should be implemented. Antipyretics are not effective as the mechanism is not a change in the hypothalamic set point[12][13].

  • Consider Serotonin Antagonists: In moderate to severe cases, administration of a serotonin antagonist like cyproheptadine may be considered[5][12][13].

Data Summary

Table 1: Dosage Adjustments for this compound in High-Risk Scenarios

ConditionMaximum Recommended Daily Dose of this compoundReference(s)
Co-administration with Strong CYP3A4 Inhibitors80 mg[8][11]
Moderate Renal Impairment (CrCl 30-59 mL/min)80 mg[11][14]
Severe Renal Impairment (CrCl 15-29 mL/min)40 mg[11][14]

Experimental Protocols

Protocol 1: Clinical Monitoring for Serotonin Syndrome in a Research Setting

  • Baseline Assessment: Before initiating this compound, especially with a concomitant serotonergic agent, perform a thorough baseline assessment. This should include vital signs (blood pressure, heart rate, temperature), a neurological exam to assess reflexes and muscle tone, and a mental status evaluation.

  • Regular Monitoring: During treatment, monitor subjects for the emergence of serotonin syndrome symptoms, particularly during treatment initiation and dose adjustments[15]. This should be done at regular intervals and any time a new medication is added or a dose is changed.

  • Symptom Checklist: Utilize a standardized checklist based on the Hunter Serotonin Toxicity Criteria to systematically assess for symptoms such as tremor, clonus, hyperreflexia, agitation, diaphoresis, and hypertonia[12].

  • Action Plan: Have a clear protocol in place for immediate action if serotonin syndrome is suspected, as outlined in the troubleshooting guide. This includes the immediate discontinuation of the suspected causative agents and initiation of supportive care.

  • Patient Education: In a clinical research setting, ensure participants are educated about the signs and symptoms of serotonin syndrome and instructed to report them immediately[12][16].

Visualizations

Serotonin_Syndrome_Pathway cluster_drugs Pharmacological Intervention cluster_mechanism Mechanism of Action cluster_effect Physiological Effect cluster_syndrome Clinical Manifestation This compound This compound (SNRI) Serotonin_Increase Increased Synaptic Serotonin Concentration This compound->Serotonin_Increase Inhibits Reuptake Other_Serotonergic Other Serotonergic Agents (MAOIs, SSRIs, Triptans, etc.) Other_Serotonergic->Serotonin_Increase Increases/Mimics Serotonin Receptor_Activation Excessive Serotonin Receptor Activation Serotonin_Increase->Receptor_Activation Serotonin_Syndrome Serotonin Syndrome (Triad of Symptoms) Receptor_Activation->Serotonin_Syndrome

Caption: Serotonin syndrome signaling pathway.

Mitigation_Workflow Start Initiate this compound Co-administration Protocol Screening Screen for Concomitant Serotonergic Agents Start->Screening Risk_Assessment Assess Serotonin Syndrome Risk Screening->Risk_Assessment High_Risk High Risk Identified (e.g., MAOI) Risk_Assessment->High_Risk Yes Moderate_Risk Moderate Risk Identified (e.g., Triptan, another SNRI/SSRI) Risk_Assessment->Moderate_Risk No Contraindicated Co-administration Contraindicated High_Risk->Contraindicated End End of Protocol Contraindicated->End Dose_Adjustment Consider Dosage Adjustments and Enhanced Monitoring Moderate_Risk->Dose_Adjustment Monitoring Monitor for Symptoms: - Mental Status Changes - Autonomic Instability - Neuromuscular Hyperactivity Dose_Adjustment->Monitoring Symptoms_Present Symptoms Present? Monitoring->Symptoms_Present Discontinue Discontinue Serotonergic Agents and Provide Supportive Care Symptoms_Present->Discontinue Yes Continue_Monitoring Continue with Close Monitoring Symptoms_Present->Continue_Monitoring No Discontinue->End Continue_Monitoring->Monitoring

Caption: Workflow for mitigating serotonin syndrome risk.

References

Validation & Comparative

A Head-to-Head Comparison of Levomilnacipran and Duloxetine on Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of levomilnacipran and duloxetine, focusing on their mechanisms of action as serotonin-norepinephrine reuptake inhibitors (SNRIs), with a specific emphasis on their differential effects on the norepinephrine transporter (NET). The information presented is compiled from in vitro and in vivo studies to support research and development in psychopharmacology.

Executive Summary

This compound and duloxetine are both effective SNRIs used in the management of major depressive disorder. However, they exhibit distinct pharmacological profiles concerning their affinity and potency for the norepinephrine and serotonin transporters. In vitro evidence demonstrates that this compound has a higher relative selectivity for the norepinephrine transporter compared to the serotonin transporter.[1][2][3] Conversely, duloxetine shows a greater preference for the serotonin transporter.[2] In vivo human studies corroborate these findings, indicating that this compound engages norepinephrine transporters at its initial therapeutic doses, while duloxetine's significant norepinephrine reuptake inhibition is more apparent at higher doses.[4][5]

Quantitative Comparison of Transporter Inhibition

The following table summarizes the key quantitative data from in vitro studies, providing a direct comparison of the binding affinities and inhibitory concentrations of this compound and duloxetine for both the norepinephrine and serotonin transporters.

ParameterThis compoundDuloxetineReference
NET Binding Affinity (Ki, nM) 92.28.9[2]
SERT Binding Affinity (Ki, nM) 11.20.2[2]
NET Reuptake Inhibition (IC50, nM) 10.5Not specified[3]
SERT Reuptake Inhibition (IC50, nM) 19.0Not specified[3]
NE/5-HT Potency Ratio (IC50) 0.6Not specified[6]
Selectivity for NE vs. 5-HT Reuptake ~2-fold preference for NEPreferential for 5-HT[2][7]
In Vivo Human NET Occupancy (20-60mg) Not specified~30-40%[8]
In Vivo Human SERT Occupancy (20-60mg) Not specified~71-82%[8]

Comparative Mechanism of Action at the Synapse

The diagram below illustrates the differential effects of this compound and duloxetine on norepinephrine and serotonin reuptake at the neuronal synapse. This compound exhibits a more potent inhibition of the norepinephrine transporter (NET) relative to the serotonin transporter (SERT), leading to a more pronounced increase in synaptic norepinephrine. Duloxetine, in contrast, has a higher affinity for SERT, resulting in a more potent inhibition of serotonin reuptake.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic presynaptic->synapse Neurotransmitter Release NE_vesicle Norepinephrine Vesicles NET NET HT_vesicle Serotonin Vesicles SERT SERT postsynaptic synapse->postsynaptic NE NE NE->NET Reuptake NE_receptor NE Receptors NE->NE_receptor HT 5-HT HT->SERT Reuptake HT_receptor 5-HT Receptors HT->HT_receptor This compound This compound This compound->NET Strong Inhibition This compound->SERT Inhibition duloxetine Duloxetine duloxetine->NET Inhibition (dose-dependent) duloxetine->SERT Strong Inhibition

Fig. 1: Comparative Synaptic Action

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies. Below are detailed descriptions of the key assays used to characterize the norepinephrine reuptake inhibition properties of this compound and duloxetine.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and duloxetine for the human norepinephrine transporter (NET) and serotonin transporter (SERT).

Methodology:

  • Preparation of Transporter-Expressing Cells: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected with the DNA encoding the human NET or SERT.

  • Membrane Preparation: Cell membranes expressing the transporters are harvested and prepared through homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT) is incubated with the cell membrane preparations.

    • Increasing concentrations of the unlabeled test compound (this compound or duloxetine) are added to compete with the radioligand for binding to the transporter.

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

Objective: To measure the functional potency (IC50) of this compound and duloxetine in inhibiting the reuptake of norepinephrine and serotonin into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Cells stably expressing human NET or SERT are cultured to confluence.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the test drug (this compound or duloxetine).

  • Initiation of Reuptake: A radiolabeled substrate (e.g., [3H]norepinephrine or [3H]serotonin) is added to the cell culture to initiate the reuptake process.

  • Termination of Reuptake: After a short incubation period, the reuptake process is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated.

A Culture cells expressing human NET or SERT B Pre-incubate cells with varying concentrations of This compound or duloxetine A->B C Add radiolabeled [3H]Norepinephrine or [3H]Serotonin B->C D Incubate to allow for transporter-mediated uptake C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells and quantify intracellular radioactivity E->F G Calculate IC50 values from concentration-response curves F->G

Fig. 2: In Vitro Reuptake Assay Workflow
In Vivo Assessment of NET Inhibition in Humans

Objective: To estimate the degree of NET blockade by this compound and duloxetine in healthy human participants.

Methodology: Tyramine Pressor Response Test

  • Participants: Healthy male participants are recruited for the study.[5]

  • Drug Administration: Participants receive ascending daily doses of either this compound, duloxetine, or a placebo for a set period (e.g., 7 days at each dose level).[5]

  • Tyramine Infusion: Intravenous injections of small doses of tyramine are administered.[4] Tyramine is a sympathomimetic amine that is normally taken up into presynaptic noradrenergic neurons by NET, where it displaces norepinephrine, leading to an increase in blood pressure.

  • Blood Pressure Monitoring: Systolic blood pressure is monitored continuously.

  • Mechanism of Assessment: Inhibition of NET by a drug like this compound or duloxetine prevents the uptake of tyramine into the neuron. This attenuates the tyramine-induced pressor (blood pressure raising) effect.

  • Data Analysis: The degree of attenuation of the systolic blood pressure response to tyramine is used as an in vivo estimate of NET blockade.[4][5] A significant reduction in the pressor response from baseline indicates effective NET inhibition. For instance, one study showed that this compound significantly attenuated the tyramine pressor response starting at a 40 mg dose, whereas duloxetine only showed a significant effect at 120 mg.[5]

Conclusion

The available data consistently demonstrate that this compound is a more potent and selective inhibitor of norepinephrine reuptake compared to duloxetine. This distinction is evident from in vitro binding and reuptake assays and is further supported by in vivo human studies. While both drugs are valuable therapeutic agents, their differential impact on the norepinephrine system may have implications for their clinical profiles and suitability for specific patient populations. Researchers and clinicians should consider these pharmacological differences when designing studies or making therapeutic decisions.

References

Confirming In Vivo Target Engagement of Levomilnacipran at the Norepinephrine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to confirm the in vivo target engagement of levomilnacipran at the norepinephrine transporter (NET). It includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate complex processes.

This compound, the more active enantiomer of milnacipran, is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a higher potency for the norepinephrine transporter compared to the serotonin transporter (SERT).[1][2][3] This preferential activity at the NET is a distinguishing feature among SNRIs.[1][2] Verifying and quantifying the engagement of this compound with NET in a living system (in vivo) is crucial for understanding its pharmacokinetic and pharmacodynamic profile, and for establishing effective therapeutic dosages.

Comparison of In Vivo NET Target Engagement

The primary method for quantifying NET occupancy by drugs like this compound in humans is Positron Emission Tomography (PET).[4][5][6] This non-invasive imaging technique allows for the direct measurement of a drug's binding to its target protein in the brain.

Quantitative Data from PET Studies

The following table summarizes key quantitative data from a PET study that measured NET occupancy for milnacipran, the racemic mixture containing this compound. This data provides a strong indication of the in vivo NET engagement that would be expected with this compound.

DrugDoseMean NET Occupancy (Thalamus)Reference
Milnacipran25 mg25.3%[4]
Milnacipran100 mg40.0%[4]
Milnacipran125 mg47.3%[4]
Milnacipran200 mg49.9%[4]

A study on milnacipran, the racemic parent of this compound, demonstrated dose-dependent occupancy of the norepinephrine transporter in the human thalamus using PET imaging.[4]

Comparison with Other SNRIs

This compound's higher selectivity for NET compared to other SNRIs has been demonstrated in both in vitro and in vivo studies.

DrugSERT:NET Ki RatioNET Reuptake Inhibition Potency (NE/5-HT ratio)Reference
This compound 1:2 0.6 [1][2]
Milnacipran1.6:1-[2]
Duloxetine10:1Higher selectivity for 5-HT[1][2]
Venlafaxine30:1Higher selectivity for 5-HT[1][2]

This compound exhibits a greater potency for norepinephrine reuptake inhibition relative to serotonin, a key differentiator from other commonly prescribed SNRIs.[1][2]

Experimental Protocols

Positron Emission Tomography (PET) for NET Occupancy

This protocol is based on studies measuring NET occupancy of SNRIs in humans.[4][6]

Objective: To quantify the occupancy of the norepinephrine transporter (NET) by this compound in the human brain in vivo.

Materials:

  • PET scanner

  • Radioligand specific for NET, such as (S,S)-[(18)F]FMeNER-D2[4][6]

  • This compound at various oral doses

  • Venous catheters for radioligand injection and blood sampling

  • Centrifuge and equipment for plasma analysis

Procedure:

  • Baseline Scan: A PET scan is performed on each subject before administration of this compound to determine baseline NET availability.

  • Radioligand Injection: A bolus of the NET-specific radioligand (e.g., (S,S)-[(18)F]FMeNER-D2) is injected intravenously.

  • Dynamic PET Imaging: Dynamic scanning is conducted for a specified period (e.g., 180 minutes) to measure the uptake and distribution of the radioligand in the brain.[6]

  • Arterial Blood Sampling: Timed arterial blood samples are taken throughout the scan to measure the concentration of the radioligand in the plasma, which serves as an input function for kinetic modeling.

  • Drug Administration: Subjects are administered a single oral dose of this compound.

  • Post-Dosing Scan: After a sufficient time for the drug to reach peak plasma concentration, a second PET scan is performed following the same procedure as the baseline scan.

  • Data Analysis:

    • Brain images are co-registered with anatomical MRI scans for accurate region of interest (ROI) delineation (e.g., thalamus).

    • The binding potential (BPND) of the radioligand is calculated for each ROI at baseline and after drug administration. The BPND is a measure of the density of available transporters.

    • NET occupancy is calculated as the percentage reduction in BPND from baseline to the post-dosing scan: Occupancy (%) = [ (BPND_baseline - BPND_post-drug) / BPND_baseline ] x 100

Visualizations

PET_Experimental_Workflow cluster_preparation Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_post_dosing Post-Dosing Measurement cluster_analysis Data Analysis p1 Subject Recruitment & Consent p2 Anatomical MRI Scan p1->p2 b1 Inject NET Radioligand (e.g., (S,S)-[18F]FMeNER-D2) p2->b1 b2 Perform Baseline PET Scan b1->b2 b3 Arterial Blood Sampling b2->b3 b4 Calculate Baseline NET Availability (BPND) b3->b4 i1 Administer Oral Dose of this compound b4->i1 pd1 Inject NET Radioligand i1->pd1 pd2 Perform Post-Dosing PET Scan pd1->pd2 pd3 Arterial Blood Sampling pd2->pd3 pd4 Calculate Post-Dosing NET Availability (BPND) pd3->pd4 a1 Calculate NET Occupancy (% Reduction in BPND) pd4->a1

Caption: Experimental workflow for a PET study to determine NET occupancy.

Levomilnacipran_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding & Signaling This compound This compound This compound->NET Blocks

Caption: Mechanism of action of this compound at the norepinephrine transporter.

References

Comparative analysis of levomilnacipran's impact on functional impairment versus other antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of levomilnacipran's efficacy in restoring patient functioning reveals a competitive standing among contemporary antidepressants, particularly within the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This guide synthesizes data from placebo-controlled trials and a comprehensive network meta-analysis to provide a comparative perspective for researchers and drug development professionals.

This compound, an SNRI with a greater potency for norepinephrine reuptake inhibition compared to serotonin, has demonstrated significant efficacy in improving functional impairment in patients with major depressive disorder (MDD).[1][2][3] Functional impairment, a core component of MDD, affects a patient's ability to engage in work, social, and family life. The most common measure used to assess these domains in clinical trials is the patient-rated Sheehan Disability Scale (SDS).[1][4]

Comparative Efficacy in Functional Improvement

While direct head-to-head trials comparing this compound with other antidepressants on functional outcomes are limited, a 2021 network meta-analysis by Cao et al. provides a valuable comparative landscape.[5] This analysis, which included 42 randomized controlled trials and data from 18,998 patients, ranked 13 common antidepressants based on their efficacy in improving functional outcomes as measured by the SDS.

The analysis found that within the SNRI class, duloxetine was the most effective agent, followed by this compound and then venlafaxine.[6][7] This suggests that this compound holds a strong position within its class for addressing functional deficits in MDD.

Data on Functional Impairment Outcomes

The following table summarizes the ranking of various antidepressants in improving functional impairment, as determined by the network meta-analysis.

RankAntidepressantClass
1DuloxetineSNRI
2ParoxetineSSRI
3This compound SNRI
4VenlafaxineSNRI
5QuetiapineAtypical Antipsychotic
6DesvenlafaxineSNRI
7AgomelatineMelatonergic Agonist
8EscitalopramSSRI
9AmitriptylineTCA
10BupropionNDRI
11SertralineSSRI
12VortioxetineMultimodal Antidepressant
13FluoxetineSSRI

Source: Cao et al., CNS Spectrums, 2021.[6][7]

Experimental Protocols

The data for the comparative analysis is primarily drawn from a network meta-analysis of randomized controlled trials (RCTs). The general methodology for these trials is outlined below.

General Methodology of Included RCTs
  • Study Design: The included studies were randomized, double-blind, placebo-controlled trials.

  • Participant Population: Adult patients diagnosed with Major Depressive Disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV or DSM-5) criteria.

  • Interventions: Patients were randomly assigned to receive a fixed or flexible dose of an antidepressant or a placebo.

  • Primary Outcome Measure for Functional Impairment: The primary measure of functional impairment was the Sheehan Disability Scale (SDS). The SDS is a patient-rated scale that assesses the extent to which emotional symptoms disrupt work/school, social life, and family life/home responsibilities. Each of the three domains is rated on a 10-point scale, with higher scores indicating greater impairment.

  • Data Analysis: The network meta-analysis synthesized data from these individual trials to estimate the comparative efficacy of the different antidepressants. The primary outcome was the mean difference in the change from baseline in the SDS total score between each antidepressant and placebo.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the research process and the pharmacological action of this compound, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Assessment cluster_analysis Data Analysis s1 Patient Population (MDD Diagnosis) s2 Inclusion/Exclusion Criteria Met s1->s2 r1 Randomized Assignment s2->r1 t1 This compound r1->t1 t2 Other Antidepressant r1->t2 t3 Placebo r1->t3 a2 Follow-up Assessments t1->a2 t2->a2 t3->a2 a1 Baseline Assessment (SDS, MADRS, etc.) a1->a2 a3 End of Study Assessment a2->a3 da1 Statistical Analysis (Change from Baseline in SDS) a3->da1

Caption: Generalized experimental workflow for a comparative antidepressant clinical trial.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron p1 This compound p2 Norepinephrine (NE) Transporter (NET) p1->p2 Inhibits (Potent) p3 Serotonin (5-HT) Transporter (SERT) p1->p3 Inhibits sc1 Increased NE Concentration sc2 Increased 5-HT Concentration ps1 Postsynaptic Receptors sc1->ps1 sc2->ps1 ps2 Downstream Signaling (Improved Mood & Function) ps1->ps2

Caption: Simplified signaling pathway of this compound.

Conclusion

This compound demonstrates a notable impact on improving functional impairment in individuals with major depressive disorder. Comparative analysis, primarily through a network meta-analysis, positions it as a strong performer within the SNRI class, surpassed only by duloxetine in this regard. Its distinct pharmacological profile, with a preference for norepinephrine reuptake inhibition, may contribute to its efficacy in addressing the functional deficits associated with MDD. Future head-to-head clinical trials are warranted to further delineate the comparative effectiveness of this compound against other first-line antidepressants in restoring patient functioning.

References

Safety Operating Guide

Proper Disposal of Levomilnacipran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of levomilnacipran in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to regulatory guidelines for hazardous chemical waste.

Immediate Safety and Handling Precautions

This compound is classified as toxic if swallowed and very toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling of solid this compound that may generate dust should be performed in a chemical fume hood. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first-aid measures.[2]

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is presented in the table below. This information is critical for a comprehensive understanding of its chemical behavior and potential environmental impact.

PropertyValueSource
Chemical Name (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide[3]
Molecular Formula C15H22N2O[3]
Molecular Weight 246.35 g/mol [4]
Solubility Freely soluble in water and ethanol[3]
Acute Oral Toxicity Toxic if swallowed (High order of acute toxicity)[1][3]
Aquatic Toxicity Very toxic to aquatic life[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5][6][7] The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Experimental Protocol: Preparation of this compound Waste for Disposal

Objective: To safely collect and label this compound waste for disposal by a licensed hazardous waste management facility.

Materials:

  • This compound waste (solid, solutions, contaminated materials)

  • Appropriate hazardous waste container (e.g., glass or polyethylene, as per waste compatibility)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate solid waste (e.g., unused compound, contaminated consumables) from liquid waste (e.g., solutions, rinsates).

  • Containerization:

    • Place all this compound waste into a designated, leak-proof, and sealable hazardous waste container.

    • Ensure the container is compatible with the chemical properties of this compound.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

  • Labeling:

    • Affix a completed hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic," "Aquatic Hazard")

      • The accumulation start date

      • The name of the principal investigator and laboratory location

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Disposal Request:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.

    • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[8]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Levomilnacipran_Disposal_Workflow start This compound Waste Generated is_pure Is it pure, unused compound? start->is_pure is_contaminated Is it contaminated material (e.g., gloves, vials)? is_pure->is_contaminated No solid_waste Collect in Solid Hazardous Waste Container is_pure->solid_waste Yes is_solution Is it an aqueous or solvent-based solution? is_contaminated->is_solution No is_contaminated->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solution->liquid_waste Yes request_pickup Request Pickup by EHS/Licensed Waste Vendor is_solution->request_pickup No (Consult EHS) label_container Label Container with 'Hazardous Waste - this compound (Toxic, Aquatic Hazard)' solid_waste->label_container liquid_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste store_waste->request_pickup end Proper Disposal via Incineration request_pickup->end

Caption: Workflow for this compound Waste Disposal.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Researchers are encouraged to consult their institution's specific waste management policies and their local EHS office for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomilnacipran
Reactant of Route 2
Levomilnacipran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.